6-Nitro-1H-indazole-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPSMSUYMARCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630783 | |
| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315203-37-3 | |
| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 6-Nitro-1H-indazole-3-carbaldehyde. This compound is a key intermediate in the synthesis of various polyfunctionalized 3-substituted indazoles, a class of molecules that has garnered significant attention in medicinal chemistry, particularly as kinase inhibitors.[1][2]
Core Chemical and Physical Properties
This compound is a solid, typically appearing as an orange or yellowish to brown powder.[3][4] Its chemical structure is characterized by an indazole core with a nitro group at the 6-position and a carbaldehyde group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₃ | [5][6] |
| Molecular Weight | 191.14 g/mol | [7] |
| Melting Point | 120-160°C (decomposes above 200°C) | [4] |
| Boiling Point | 463.5 °C at 760 mmHg (Predicted) | |
| Density | 1.612 g/cm³ | [7] |
| Appearance | Orange to yellow-brown solid | [3][4] |
| CAS Number | 315203-37-3 | [6][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 10.22 (s, 1H), 8.57 (d, J = 1.5 Hz, 1H), 8.29 (dd, J = 0.5, 8.9 Hz, 1H), 8.13 (dd, J = 2.0, 8.9 Hz, 1H) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 187.7, 146.9, 124.0, 122.4, 118.7, 108.6 | [4] |
| Mass Spectrometry (LC-MS) | m/z = 190.05 (MH⁺) | [4] |
Synthesis of this compound
A primary synthetic route to this compound involves the nitrosation of 6-nitroindole.[4] This transformation represents a key scaffold hopping strategy from an indole to a medicinally relevant indazole core.[3]
Experimental Protocol: Nitrosation of 6-Nitroindole
This protocol is adapted from a general procedure for the synthesis of indazole-3-carboxaldehydes from indoles.[1][4]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 6 M)
-
Distilled water
-
Acetonitrile (HPLC grade)
Procedure:
-
In a round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).
-
Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C.
-
Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C.
-
Continue stirring the reaction mixture at 20°C for 90 minutes.
-
Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
-
Wash the precipitate with distilled water (50 mL).
-
Dry the washed precipitate to yield this compound as an orange solid (77% yield).[4]
Synthesis workflow for this compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key structural components: the indazole ring, the aldehyde group, and the nitro group. The aldehyde function can be readily converted into other functionalities, making it a versatile intermediate for the synthesis of diverse 3-substituted indazoles.[2]
Reactions involving the Aldehyde Group:
-
Condensation Reactions: The aldehyde can participate in Knoevenagel and Wittig condensations to form alkenes.[2]
-
Cyclization Reactions: It can be used to construct various heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles.[2]
-
Reduction: The aldehyde can be reduced to a secondary alcohol.
-
Reductive Amination: It can be converted to a secondary amine.
Reactions involving the Nitro Group:
-
Reduction: The nitro group is susceptible to reduction, which would yield the corresponding 6-amino-1H-indazole-3-carbaldehyde. This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, thereby altering the electronic properties of the molecule and opening up further derivatization possibilities.[3]
The dual functionality of this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1][2]
Potential reactivity of this compound.
Biological Significance and Future Directions
While specific biological activity data for this compound is not extensively reported in the reviewed literature, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1][2] The functional groups present in this molecule offer multiple points for diversification, making it an attractive starting material for generating libraries of novel compounds for drug discovery programs. Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities against various kinase targets and other therapeutically relevant enzymes. The development of optimized and scalable synthetic routes will also be crucial for its broader application in medicinal chemistry.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]
- 4. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]
- 7. americanelements.com [americanelements.com]
- 8. 1H-Indazole-3-carboxaldehyde,6-nitro-;315203-37-3 [axsyn.com]
An In-Depth Technical Guide to 6-Nitro-1H-indazole-3-carbaldehyde (CAS: 315203-37-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Nitro-1H-indazole-3-carbaldehyde (CAS number 315203-37-3), a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its significant role as a crucial intermediate in the development of potent kinase inhibitors. The information is presented to support researchers and professionals in the fields of organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a yellow to brown solid.[1] It is characterized by an indazole core substituted with a nitro group at the 6-position and a carbaldehyde group at the 3-position. These functional groups make it a versatile reagent for further chemical modifications.
| Property | Value | Source |
| CAS Number | 315203-37-3 | |
| Molecular Formula | C₈H₅N₃O₃ | [2][3] |
| Molecular Weight | 191.15 g/mol | [1][2] |
| Physical Form | Yellow to Brown Solid | [1] |
| Melting Point | >260 °C | [4] |
| Boiling Point | 463.5 °C at 760 mmHg | [5] |
| Density | 1.612 g/cm³ | [5] |
| Purity | Typically available at 95% or 98% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [1][3] |
| InChI Key | UYPSMSUYMARCRX-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1nnc2cc(N(=O)=O)ccc12 |
Synthesis of this compound
The primary synthetic route to this compound involves the nitrosation of 6-nitroindole.[6] This method provides a high-yielding conversion.
Experimental Protocol: Nitrosation of 6-Nitroindole
Materials:
-
6-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 6 M)
-
Distilled Water
-
Acetonitrile (HPLC-grade)
Procedure: [6]
-
In a 500 mL round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (6.38 g, 92.5 mmol) in distilled water (150 mL).
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C.
-
Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension over 30 minutes using an addition funnel.
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.
-
Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
-
Wash the precipitate with additional distilled water (50 mL).
-
Dry the washed precipitate to obtain this compound as an orange solid.
Expected Yield: 77%[6]
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[7][8] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[8]
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[9] Small molecule kinase inhibitors are a major class of therapeutic agents.[9] The functionalization of the indazole core at the 3-position, which can be initiated from this compound, has led to the discovery of several marketed drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®).[4]
The aldehyde group of this compound allows for a variety of chemical transformations, such as condensation reactions, to build more complex molecular architectures. The nitro group can also be reduced to an amino group, providing another point for diversification.[8]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its versatile chemical nature allows for the creation of diverse molecular libraries for screening and optimization. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. axsyn.com [axsyn.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. 315203-37-3|this compound| Ambeed [ambeed.com]
- 7. 10553-13-6 CAS MSDS (6-NITRO-1H-INDOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
A Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde
Introduction
6-Nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a nitro group and a carbaldehyde (aldehyde) functional group. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of indole.[1] This structural motif is present in several FDA-approved drugs, particularly kinase inhibitors such as Axitinib and Pazopanib.[1][2] The presence of the nitro and aldehyde groups makes this compound a versatile intermediate for synthesizing more complex, polyfunctionalized 3-substituted indazoles.[1][3] Derivatives of nitroindazoles have been investigated for a wide range of biological activities, including anti-cancer, anti-viral, and antimicrobial properties.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological context.
Molecular Identity and Physicochemical Properties
The fundamental structural and physical characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 315203-37-3[5][6] |
| Molecular Formula | C₈H₅N₃O₃[5][6][7] |
| Molecular Weight | 191.14 g/mol [5] |
| IUPAC Name | This compound[6] |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1--INVALID-LINK--[O-])C=O[5][7] |
| InChI Key | UYPSMSUYMARCRX-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | Orange solid[8] |
| Melting Point | 120-160°C (color changes), decomposes >200°C[8] |
| Boiling Point | 463.5 °C at 760 mmHg (Predicted)[5] |
| Density | 1.612 g/cm³ (Predicted)[5] |
Spectroscopic and Structural Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables present key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Table 3: NMR Spectroscopic Data (DMSO-d₆)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
|---|---|---|
| ¹H NMR (400 MHz) | 10.22 | s, 1H (Aldehyde) |
| 8.57 | d, J = 1.5 Hz, 1H | |
| 8.29 | dd, J = 0.5, 8.9 Hz, 1H | |
| 8.13 | dd, J = 2.0, 8.9 Hz, 1H | |
| ¹³C NMR (100 MHz) | 187.7 | - |
| 146.9 | - | |
| 124.0 | - | |
| 122.4 | - | |
| 118.7 | - | |
| 108.6 | - |
Data sourced from ChemicalBook.[8]
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | m/z Value | Observation |
|---|---|---|---|
| LC-MS | ESI+ | 190.05 | [M+H]⁺[8] |
| HRMS | ESI- | 190.0243 | [M-H]⁻ (Calculated: 190.0253)[3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the nitrosation of 6-nitroindole.[8] This transformation represents a key method for "scaffold hopping" from an indole to a medicinally important indazole core.[9]
Experimental Protocol: Nitrosation of 6-Nitroindole
This protocol is adapted from a reported synthesis with a 77% yield.[8]
-
Preparation: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol) in distilled water (150 mL).
-
Addition of Starting Material: To the sodium nitrite solution, slowly add 6-nitroindole (5.15 g, 31.7 mmol) at a constant temperature of 20°C. Stir the mixture vigorously for approximately 5 minutes until a homogeneous, bright yellow suspension is formed.
-
Acidification: Add 6 M hydrochloric acid (HCl, 14 mL) dropwise to the suspension using an addition funnel over a period of 30 minutes. Maintain the reaction temperature at 20°C throughout the addition.
-
Reaction: After the complete addition of HCl, continue to stir the reaction mixture at 20°C for 90 minutes.
-
Monitoring: Reaction completion can be monitored by taking a small aliquot, filtering it, dissolving the precipitate in HPLC-grade acetonitrile (MeCN), and analyzing by LC-MS.[8]
-
Work-up and Isolation: Upon completion, filter the reaction mixture using vacuum filtration. Collect the precipitate and wash it with additional distilled water (50 mL).
-
Drying: Dry the washed precipitate to yield this compound as an orange solid.[8]
Biological Activity and Mechanism of Action
While direct biological studies on this compound are limited, the broader class of nitroindazoles and their derivatives are known for significant biological activities.[4] Research into closely related compounds provides a strong indication of its potential therapeutic applications.
Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity against several Leishmania species.[10] Leishmaniasis is a parasitic disease with high morbidity and mortality rates worldwide.[10]
The proposed mechanism of action for these compounds is the inhibition of trypanothione reductase (TryR) , an essential enzyme in the parasite's redox defense system.[10] TryR is unique to trypanosomatids and absent in mammals, making it an attractive drug target. By inhibiting TryR, the compound disrupts the parasite's ability to manage oxidative stress, leading to cell death. Molecular docking and dynamics simulations have supported a stable binding of these indazole derivatives within the active site of the TryR enzyme.[10]
Conclusion
This compound is a well-characterized molecule with a defined structure and accessible synthetic route. Its significance lies primarily in its role as a key building block in medicinal chemistry. The indazole core, combined with reactive aldehyde and electron-withdrawing nitro groups, provides multiple avenues for chemical modification. Based on the potent biological activity of its close analogues, particularly as antileishmanial agents targeting trypanothione reductase, this compound stands out as a high-value precursor for the development of novel therapeutics aimed at treating parasitic diseases and potentially other conditions where kinase inhibition is a validated strategy.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]
- 7. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]
- 8. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for their determination, and a representative signaling pathway to illustrate the mechanism of action for this class of compounds.
Physical and Chemical Properties
This compound is typically a solid at room temperature. Its core structure consists of a bicyclic indazole ring system, substituted with a nitro group at the 6-position and a carbaldehyde group at the 3-position.
Tabulated Physical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅N₃O₃ | [1][2] |
| Molecular Weight | 191.14 g/mol | [1] |
| Appearance | Orange solid | |
| Melting Point | >260 °C | [3] |
| 120-160 °C (with decomposition >200 °C) | ||
| Boiling Point (Predicted) | 463.5 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.612 g/cm³ | [1] |
| Solubility | Soluble in acetone and DMSO. | [3] |
Note on Melting Point Discrepancy: There is a notable discrepancy in the reported melting points. One source indicates a melting point above 260 °C[3], while another reports a range of 120-160 °C with decomposition occurring above 200 °C. This variation may be attributable to differences in purity, crystalline form, or the method of determination. Researchers should consider this variability in their work.
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Tabulated Spectral Data
| Spectroscopy | Solvent | Chemical Shifts (δ) / Wavenumber (ν) | Source |
| ¹H NMR (300 MHz) | Acetone-d₆ | 10.27 (s, 1H), 8.68 (d, J = 2.0 Hz, 1H), 8.39 (d, J = 9.0 Hz, 1H), 8.21 (dd, J = 9.0, 2.0 Hz, 2H) | [3] |
| ¹³C NMR (75 MHz) | Acetone-d₆ | 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8 | [3] |
| Infrared (IR) | Neat | 3293, 1668, 1519, 1423, 1347, 1310, 1062, 873, 751 cm⁻¹ | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Synthesis of this compound
This protocol is adapted from a published procedure.
Materials:
-
6-nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 6 M)
-
Distilled water
-
Acetonitrile (HPLC grade)
-
Round-bottomed flask (500 mL)
-
Magnetic stirrer
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
To a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (6.38 g, 92.5 mmol) and distilled water (150 mL).
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C.
-
Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension via an addition funnel over 30 minutes.
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.
-
Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of HPLC-grade acetonitrile, and analyzing by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
-
Wash the precipitate with additional distilled water (50 mL).
-
Dry the washed precipitate to obtain this compound as an orange solid.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C per minute initially.
-
Observe the sample closely. Once the melting process begins, record the temperature as the starting point of the melting range.
-
Continue heating and record the temperature at which the last solid crystal melts; this is the end of the melting range.
-
To obtain a more accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
-
NMR spectrometer (e.g., Bruker 300 MHz or equivalent)
-
NMR tubes
-
Deuterated solvent (Acetone-d₆)
Procedure for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of Acetone-d₆ in a clean, dry NMR tube.
-
Cap the tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of Acetone-d₆ (δH = 2.05 ppm, δC = 29.84 ppm and 206.26 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Representative Signaling Pathway
Indazole derivatives are a well-established class of kinase inhibitors.[4] While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors like Axitinib and Pazopanib suggests it could potentially target similar pathways involved in angiogenesis and cell proliferation.[5][6] The following diagram illustrates a representative signaling pathway for Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition, a common target for indazole-based kinase inhibitors.
Caption: Representative VEGFR signaling pathway inhibited by an indazole-based compound.
Conclusion
This technical guide provides a consolidated resource on the physical and spectral characteristics of this compound. The tabulated data, detailed experimental protocols, and the representative signaling pathway offer valuable information for researchers engaged in the synthesis, characterization, and application of this important chemical entity in the field of drug discovery and development. The provided methodologies and data serve as a foundational reference for further investigation and utilization of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. What is Axitinib used for? [synapse.patsnap.com]
- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Nitro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The document details its structural characterization through various spectroscopic methods, outlines the experimental protocols for its synthesis and analysis, and presents logical workflows for its characterization.
Compound Overview
This compound belongs to the indazole class of heterocyclic compounds, which are recognized as bioisosteres of indoles.[1] The presence of the aldehyde group at the C3 position makes it a versatile intermediate for synthesizing a variety of more complex, polyfunctionalized 3-substituted indazoles.[1][2]
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Acetone-d₆.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ [ppm][7] | Coupling Constant (J) [Hz][7] | Chemical Shift (δ) in DMSO-d₆ [ppm][8] | Coupling Constant (J) [Hz][8] | Chemical Shift (δ) in Acetone-d₆ [ppm][9] | Coupling Constant (J) [Hz][9] |
| NH (1-H) | 14.65 (brs) | - | - | - | - | - |
| CHO (3-CHO) | 10.21 (s) | - | 10.22 (s) | - | 10.27 (s) | - |
| H-4 | 7.86 (d) | 9.0 | 8.29 (dd) | 0.5, 8.9 | 8.39 (d) | 9.0 |
| H-5 | 8.26 (dd) | 9.0, 2.0 | 8.13 (dd) | 2.0, 8.9 | 8.21 (dd) | 9.0, 2.0 |
| H-7 | 8.86 (d) | 2.0 | 8.57 (d) | 1.5 | 8.68 (d) | 2.0 |
s = singlet, d = doublet, dd = doublet of doublets, brs = broad singlet
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Solvent | Chemical Shifts (δ) [ppm] |
| DMSO-d₆ | 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4[7] |
| DMSO-d₆ | 187.7, 146.9, 124.0, 122.4, 118.7, 108.6[8] |
| Acetone-d₆ | 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8[9] |
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound (neat)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3330 | N-H stretching | [7] |
| 3293 | N-H stretching | [9] |
| 1682 | C=O (aldehyde) stretching | [7] |
| 1668 | C=O (aldehyde) stretching | [9] |
| 1519 | N-O (nitro group) asymmetric stretching | [7][9] |
| 1342, 1347 | N-O (nitro group) symmetric stretching | [7][9] |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Calculated m/z | Found m/z | Reference |
| HRMS | ESI⁻ [M-H]⁻ | 190.0253 | 190.0243 | [7] |
| HRMS | ESI⁻ [M-H]⁻ | 190.0253 | 190.0245 | [9] |
| LC-MS | ESI⁺ [M+H]⁺ | - | 190.05 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and analytical procedures.
A general and effective method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indoles in a slightly acidic medium.[1]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 6 M)
-
Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Sodium nitrite is dissolved in a mixture of distilled water and DMF in a reaction vessel equipped with a stirrer and cooled to 0°C.[1][8]
-
6 M hydrochloric acid is added dropwise to the bright yellow suspension over a period of 30 minutes, maintaining the temperature at 0°C.[8]
-
6-Nitroindole is then added slowly to the reaction mixture at 20°C. The mixture is stirred vigorously to form a homogeneous suspension.[8]
-
After the addition is complete, the reaction is allowed to continue stirring for approximately 90 minutes at 20°C.[8]
-
The reaction progress is monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.[8]
-
Upon completion, the reaction mixture is filtered under vacuum. The collected precipitate is washed with additional distilled water.[8]
-
The resulting solid, 6-nitro-indazole-3-carbaldehyde, is dried to yield the final product.[8]
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[8][9][10] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.[9][10] Coupling constants (J) are reported in Hertz (Hz).[9][10]
IR Spectroscopy: Infrared spectra are obtained using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[9][10] The spectra are typically recorded from neat solid samples.
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer.[9][10] Electrospray ionization (ESI) is commonly used as the ionization source, operating in either positive or negative mode depending on the analyte.[9][10]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Relationship between spectroscopic methods and structural data.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C8H5N3O3 | CID 23118858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE | 315203-37-3 [amp.chemicalbook.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. rsc.org [rsc.org]
A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-nitro-1H-indazole, a key heterocyclic compound, and its derivatives. It details the compound's chemical identity, synthesis protocols, and significant biological activities, with a focus on its potential in drug discovery and development. All quantitative data is summarized for clarity, and key experimental methodologies are described in detail.
Chemical Identification
The IUPAC name for the nitroindazole compound with the chemical formula C₇H₅N₃O₂ is 6-nitro-1H-indazole [1][2][3][4]. It is also known by other names such as 6-nitroindazole and 6-nitroisoindazole[3][4].
Molecular Formula: C₇H₅N₃O₂[1][2][3][4]
Molecular Weight: 163.13 g/mol [1][3][4]
CAS Registry Number: 7597-18-4[1][2][3][4]
Data Presentation: Biological Activity
Derivatives of 6-nitro-1H-indazole have demonstrated a range of biological activities, including antileishmanial, antibacterial, and antiproliferative effects. The following tables summarize the key quantitative data from various studies.
Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [5]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
Table 2: Antibacterial and Antiproliferative Activity of Benzo[g]indazole Derivatives [6][7]
| Compound ID | Activity Type | Target | MIC (µg/mL) | IC₅₀ (µM) |
| 11a, 11b | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 |
| 12a, 12b | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 |
| 12a | Antibacterial | N. gonorrhoeae | 250 | - |
| 13b | Antibacterial | N. gonorrhoeae | 62.5 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-nitro-1H-indazole derivatives and the assessment of their biological activity.
-
Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.
-
Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.
-
Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred for 16 hours at room temperature.
-
Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.
-
Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.
-
Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).
-
Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured.
-
Exposure to Compounds: The promastigotes are exposed to increasing concentrations of the synthesized 3-chloro-6-nitro-1H-indazole derivatives.
-
MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of a compound that causes a 50% reduction in parasite growth.
Mandatory Visualization
The following diagrams illustrate key synthesis workflows and biological mechanisms associated with 6-nitro-1H-indazole derivatives.
Caption: Synthesis workflow for 2-azetidinone derivatives of 6-nitro-1H-indazole.
Caption: Inhibition of Trypanothione Reductase in Leishmania by a 6-nitro-1H-indazole derivative.
References
- 1. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-NITRO-1H-INDAZOLE | CAS 7597-18-4 [matrix-fine-chemicals.com]
- 3. 1H-Indazole, 6-nitro- [webbook.nist.gov]
- 4. 1H-Indazole, 6-nitro- [webbook.nist.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and core scientific attributes of nitro-substituted indazoles. Esteemed for their versatile pharmacological activities, these heterocyclic compounds have carved a significant niche in medicinal chemistry. This document provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, presented for the scientific community engaged in drug discovery and development.
A Historical Overview of Indazole and its Nitro-Substituted Derivatives
The journey of indazole chemistry began in the late 19th century. While Emil Fischer is credited with the first synthesis of the parent indazole ring in the 1880s, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.
Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.
The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature. Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.
Quantitative Data of Key Nitro-Substituted Indazoles
The following tables summarize key physical, chemical, and biological data for prominent nitro-substituted indazoles to facilitate comparison and aid in research and development.
Table 1: Physical and Chemical Properties of Nitro-Substituted Indazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| 4-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 201-203 | Not available | Not available |
| 5-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 208-210 | Not available | Insoluble in water[1] |
| 6-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 180-182[2] | 11.08 ± 0.40[2] | Very faint turbidity in hot Methanol[2] |
| 7-Nitroindazole | C₇H₅N₃O₂ | 163.13 | 210-212 | Not available | >24.5 µg/mL in aqueous buffer (pH 7.4)[3] |
Table 2: Biological Activity of Nitro-Substituted Indazoles
| Compound | Target/Assay | Activity Type | Value | Reference |
| 6-Nitroindazole | Antinociception (formalin test) | ED₅₀ | 62.5 mg/kg | [4] |
| 6-Nitroindazole | Antinociception (acetic acid test) | ED₅₀ | 44.0 mg/kg | [4] |
| 7-Nitroindazole | Antinociception (formalin test) | ED₅₀ | 27.5 mg/kg | [4] |
| 7-Nitroindazole | Antinociception (acetic acid test) | ED₅₀ | 22.5 mg/kg | [4] |
| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | IC₅₀ | 0.48 µM | |
| 3-Bromo-7-nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | IC₅₀ | 0.05 µM |
Key Experimental Protocols
This section details the methodologies for the synthesis of various nitro-substituted indazoles, providing a practical guide for their preparation in a laboratory setting.
Synthesis of 4-Nitro-1H-indazole
This protocol is adapted from a general procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[5]
Materials:
-
2-methyl-3-nitroaniline
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Procedure:
-
Prepare an aqueous solution of sodium nitrite (0.29 mol) in 50 mL of water.
-
In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid and cool the solution to 0 °C.
-
Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Filter the precipitate and concentrate the filtrate in vacuo.
-
Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.
Synthesis of 5-Nitro-1H-indazole
This classic and reliable protocol is based on the procedure from Organic Syntheses.[6]
Materials:
-
2-amino-5-nitrotoluene (2-methyl-4-nitroaniline)
-
Sodium nitrite
-
Glacial acetic acid
-
Water
-
Methanol (for recrystallization)
-
Decolorizing charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
-
Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.
-
Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C.
-
For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.
Synthesis of 6-Nitro-1H-indazole
This procedure describes the conversion of 2-methyl-5-nitroaniline to 6-nitroindazole.[7][8]
Materials:
-
2-methyl-5-nitroaniline
-
Sodium nitrite
-
Acetic acid
-
Acetic anhydride
Procedure:
-
Prepare a reaction mixture of 2-methyl-5-nitroacetanilide in glacial acetic acid and acetic anhydride. (Note: The anilide can be formed in situ from 2-methyl-5-nitroaniline).
-
Heat the reaction mixture to a temperature between 70°C and 100°C.
-
Portionwise, add solid sodium nitrite (1.2 to 1.3 moles per mole of the 2-methylacetanilide) to the heated reaction mixture.
-
Maintain the reaction at this temperature to effect nitrosation and ring closure.
-
After the reaction is complete, the product can be isolated by pouring the reaction mixture into water, followed by filtration and purification. A 96.1% yield of a product containing 97.8% of 6-nitroindazole has been reported using this method.[8]
Synthesis of 7-Nitro-1H-indazole
The synthesis of 7-nitroindazole can be achieved from 2-methyl-6-nitroaniline following a similar diazotization and cyclization strategy.[8]
Materials:
-
2-methyl-6-nitroaniline
-
Sodium nitrite
-
Acetic acid
-
Acetic anhydride
Procedure:
-
The conversion is carried out by reacting 2-methyl-6-nitroaniline via its acetanilide derivative. Prepare a solution of 2-methyl-6-nitroacetanilide in a mixture of an alkanoic acid (e.g., acetic acid) and a dehydrating agent (e.g., acetic anhydride).
-
Add sodium nitrite to the solution at a controlled temperature (typically above 50°C) to initiate nitrosation and subsequent ring closure.
-
The 7-nitroindazole product is then isolated from the reaction mixture. A yield of 61.8% has been reported for this conversion.[8]
Signaling Pathways and Experimental Workflows
The biological effects of nitro-substituted indazoles are often attributed to their ability to interact with and modulate the activity of key enzymes in cellular signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of these interactions and a general workflow for the investigation of these compounds.
Caption: Tpl2 signaling pathway and point of inhibition.
Caption: 7-Nitroindazole inhibition of the nNOS pathway.
Caption: General experimental workflow for indazole drug discovery.
Caption: Logical relationships in nitro-indazole SAR studies.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Physicochemical Eminence of Indazole
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms (1H-, 2H-, and 3H-indazole), contribute to its versatile pharmacological profile. The 1H-tautomer is generally the most thermodynamically stable. The indazole nucleus is considered a bioisostere of indole, allowing it to interact with a wide array of biological targets by mimicking the natural substrate or ligand. This structural versatility, coupled with its favorable physicochemical properties, has made the indazole core a cornerstone in the design of numerous therapeutic agents across various disease areas. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, feature the indazole scaffold, underscoring its clinical significance.[1][2]
Multifaceted Biological Significance of the Indazole Scaffold
The indazole moiety is associated with a broad spectrum of biological activities, making it a highly sought-after structural motif in drug discovery. Its derivatives have been extensively investigated and developed as potent agents for various therapeutic indications.
Anti-Cancer Activity: A Kinase Inhibition Powerhouse
The most prominent application of the indazole scaffold is in oncology, primarily through the inhibition of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. Indazole-based compounds have been successfully designed to target several key kinases implicated in cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Pazopanib and axitinib are potent multi-targeted tyrosine kinase inhibitors that prominently inhibit VEGFRs.[4][5] By blocking VEGFR signaling, these drugs disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[4][5]
-
Other Kinase Targets: Beyond VEGFR, indazole derivatives have been developed to inhibit a range of other kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fibroblast Growth Factor Receptors (FGFRs).[3][5] This multi-targeted approach can lead to broader anti-tumor activity. The structure-activity relationship (SAR) studies of indazole-based kinase inhibitors have provided valuable insights for the design of more potent and selective agents.[4]
Anti-Inflammatory Properties: Targeting Key Inflammatory Mediators
Indazole derivatives have demonstrated significant anti-inflammatory effects through the modulation of key enzymes and signaling pathways involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Certain indazole compounds exhibit inhibitory activity against cyclooxygenase enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[6] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory lipid mediators.
-
Cytokine and Free Radical Scavenging: Studies have shown that some indazoles can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[6] Additionally, they may possess free radical scavenging properties, further contributing to their anti-inflammatory profile.[6]
Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases
The indazole scaffold has shown promise in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7]
-
c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is implicated in neuronal apoptosis and inflammation associated with neurodegeneration.[1][3][8] Indazole-based inhibitors of JNK, particularly the JNK3 isoform which is predominantly expressed in the brain, are being investigated as potential neuroprotective agents.[1] By inhibiting JNK, these compounds may prevent neuronal cell death and reduce neuroinflammation.
Antimicrobial Activity: A Scaffold for Combating Infections
Derivatives of indazole have also been reported to possess antibacterial and antifungal properties, highlighting their potential as a source for new anti-infective agents. The mechanism of their antimicrobial action is an area of ongoing research.
Quantitative Bioactivity Data of Indazole Derivatives
The following tables summarize the in vitro bioactivity of representative indazole derivatives against various biological targets.
Table 1: Anti-Cancer Activity of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 (respectively) | HUVEC | [9] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 (respectively) | Endothelial Cells | [6] |
| Entrectinib | ALK | 12 | Various | [10] |
| Compound 133 | VEGFR-2, Tie-2, EphB4 | 3.45, 2.13, 4.71 (respectively) | - | [10] |
| Compound 116 | ERK1/2 | 9.3 ± 3.2 | HT29 | [10] |
Table 2: Anti-Inflammatory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) | Assay | Reference |
| 5-aminoindazole | COX-2 | 12.32 | In vitro enzyme assay | [11] |
| 6-nitroindazole | COX-2 | 19.22 | In vitro enzyme assay | [11] |
| Indazole | COX-2 | 23.42 | In vitro enzyme assay | [11] |
| 6-nitroindazole | IL-1β | 100.75 | In vitro cytokine inhibition | [11] |
| Indazole | IL-1β | 120.59 | In vitro cytokine inhibition | [11] |
Table 3: Antimicrobial Activity of Indazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indazole Derivative 2 | E. faecalis | ~128 | [12] |
| Indazole Derivative 3 | E. faecalis | ~128 | [12] |
| Indazole Derivative 5 | S. aureus, S. epidermidis | 64-128 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indazole derivatives.
Synthesis of a Key Indazole Intermediate: N,2,3-Trimethyl-2H-indazol-6-amine
This protocol describes a crucial step in the synthesis of the anti-cancer drug Pazopanib.[6]
Materials:
-
N,3-dimethyl-1H-indazol-6-amine
-
Toluene
-
N,N-dimethylformamide (DMF)
-
Trimethyl orthoformate
-
98% H2SO4 solution
Procedure:
-
To a 50 mL round-bottom flask under stirring, add 30 mL of toluene, 3 mL of N,N-dimethylformamide (DMF), and 5.4 mL of trimethyl orthoformate (49.6 mmol; 4 eq).
-
Dropwise add 0.5 mL of 98% H2SO4 solution (8.7 mmol; 0.7 eq) to the mixture and stir at 5 °C for 5 minutes.
-
Add 2.00 g of N,3-dimethyl-1H-indazol-6-amine (12.4 mmol; 1 eq) to the reaction vessel.
-
Heat the reaction mixture and stir at 60 °C for 5 hours.
-
Remove the solvent under reduced pressure to obtain a thick, dark-pink residue of N,2,3-trimethyl-2H-indazol-6-amine.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 kinase.
Materials:
-
Purified recombinant VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (indazole derivatives)
-
Detection reagent (e.g., Kinase-Glo™ MAX)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 kinase, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent like Kinase-Glo™ MAX, which produces a luminescent signal proportional to the amount of ATP present.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of anti-cancer compounds on cell lines.[13][14][15]
Materials:
-
Cancer cell line (e.g., HT29)
-
Cell culture medium
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole-based compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[16][17][18]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compounds (indazole derivatives)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compounds and the positive control to different groups of animals (e.g., via oral or intraperitoneal injection). A control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is an indicator of the inflammatory edema.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a typical experimental workflow.
Caption: VEGFR signaling pathway inhibited by indazole-based drugs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abcam.cn [abcam.cn]
- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]
- 12. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
Introduction: The Role of Bioisosterism in Modern Drug Discovery
An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carbaldehyde as a Bioisostere of Indole
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a specific moiety in a biologically active compound with another group that has similar physical or chemical properties, with the aim of enhancing the compound's pharmacological activity or optimizing its pharmacokinetic and toxicological profile.[1] One of the most important scaffolds in medicinal chemistry is the indole ring system, which is a key structural component in a vast number of natural products and synthetic drugs.[2] Consequently, the development of indole bioisosteres has been an area of intense research.[2][3] Among these, the indazole scaffold has emerged as a particularly successful replacement for indole, leading to the discovery of several marketed drugs.[4][5] This guide focuses on this compound, a versatile building block that serves as a bioisostere of the corresponding 6-nitro-1H-indole-3-carbaldehyde, and explores its synthesis, properties, and applications in drug development.
Physicochemical Properties
This compound is a solid, typically appearing as an orange powder.[6] The presence of the nitro group at the 6-position and the carbaldehyde at the 3-position significantly influences its chemical reactivity and potential for biological interactions.[7]
| Property | Value | References |
| Molecular Formula | C₈H₅N₃O₃ | [8][9] |
| Molecular Weight | 191.15 g/mol | [8] |
| CAS Number | 315203-37-3 | [8] |
| Appearance | Orange solid | [6] |
| Melting Point | Decomposes above 200°C | [6] |
| InChI Key | UYPSMSUYMARCRX-UHFFFAOYSA-N | [9] |
| SMILES | O=Cc1nnc2cc(ccc12)--INVALID-LINK--[O-] | [10] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitrosation of 6-nitroindole.[4][6] This reaction provides a direct method for converting the indole scaffold to the indazole core.[4]
Experimental Protocol: Nitrosation of 6-Nitroindole
This protocol is adapted from the procedure described by ChemicalBook and Léguillier et al.[4][6]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 6 M)
-
Distilled water
-
Acetonitrile (HPLC grade, for reaction monitoring)
-
Round-bottomed flask (500 mL)
-
Magnetic stirrer
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (6.38 g, 92.5 mmol) in distilled water (150 mL).
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the sodium nitrite solution at 20°C. Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension over a period of 30 minutes using an addition funnel.
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes after the addition of HCl is complete.
-
Monitor the reaction progress by taking a small aliquot, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS to confirm the consumption of the starting material.
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
-
Wash the collected precipitate with additional distilled water (50 mL).
-
Dry the washed precipitate to obtain this compound as an orange solid (yields up to 77% have been reported).[6]
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound 95% | CAS: 315203-37-3 | AChemBlock [achemblock.com]
- 9. PubChemLite - this compound (C8H5N3O3) [pubchemlite.lcsb.uni.lu]
- 10. This compound | VSNCHEM [vsnchem.com]
Potential Therapeutic Targets for Nitroindazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroindazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of nitroindazole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The primary targets discussed are Nitric Oxide Synthases (NOS) and various enzymes within pathogenic protozoa, highlighting the potential of these derivatives in the treatment of neurological disorders, pain, and parasitic diseases.
Primary Therapeutic Target: Nitric Oxide Synthases (NOS)
A major focus of nitroindazole research has been the inhibition of Nitric Oxide Synthases (NOS), a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammation, making selective inhibition a desirable therapeutic strategy.
Mechanism of Action
Nitroindazole derivatives, particularly 7-nitroindazole (7-NI), act as competitive inhibitors of NOS.[3] They bind to the heme prosthetic group within the enzyme's active site, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[3] While some derivatives exhibit non-selective inhibition of NOS isoforms in vitro, certain compounds show a degree of selectivity in vivo, which is advantageous for minimizing side effects such as hypertension that can result from eNOS inhibition.[3][4]
Quantitative Data: Inhibition of NOS Isoforms
The inhibitory potency of various nitroindazole derivatives against the different NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented in Table 1.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference(s) |
| 7-Nitroindazole | 0.174 | 57 | Not Reported | [5] |
| Indazole Derivative 5 | 0.174 | >100 (327-fold selectivity over eNOS) | Not Reported | [5] |
| Quinazolinone Derivative 9e | Not Reported | Not Reported | ~22 | [6] |
| Quinazolinone Derivative 14e | Not Reported | Not Reported | ~22 | [6] |
Signaling Pathway: Nitric Oxide Synthesis and Inhibition
The synthesis of nitric oxide by NOS is a critical step in a complex signaling cascade. The inhibition of this pathway by nitroindazole derivatives has significant therapeutic implications.
Caption: Inhibition of Nitric Oxide Synthase by Nitroindazole Derivatives.
Experimental Protocol: NOS Activity Assay
The activity of NOS and the inhibitory effects of nitroindazole derivatives can be determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Objective: To quantify the enzymatic activity of NOS isoforms and determine the IC50 values of nitroindazole derivatives.
Materials:
-
Purified NOS isoforms (nNOS, eNOS, iNOS) or tissue homogenates
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, tetrahydrobiopterin (BH4), calmodulin, and Ca²⁺
-
Nitroindazole derivatives at various concentrations
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG50W-X8 cation exchange resin (Na⁺ form)
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, pipettes, and a microcentrifuge
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, cofactors, and the radiolabeled L-arginine.
-
Enzyme Preparation: Dilute the purified NOS enzyme or tissue homogenate to the desired concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the nitroindazole derivatives in the appropriate solvent.
-
Assay Setup: In microcentrifuge tubes, combine the reaction mixture, the enzyme preparation, and either the vehicle control or the nitroindazole derivative at a specific concentration.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Buffer.
-
Separation of L-citrulline: Add a slurry of the Dowex resin to each tube to bind the unreacted positively charged [³H]-L-arginine.
-
Centrifugation: Centrifuge the tubes to pellet the resin. The supernatant will contain the neutral [³H]-L-citrulline.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-L-citrulline produced. For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[7][8][9]
Secondary Therapeutic Target: Protozoan Parasites
5-Nitroindazole derivatives have emerged as promising candidates for the treatment of parasitic diseases, including Chagas disease (caused by Trypanosoma cruzi), leishmaniasis (caused by Leishmania species), and amoebiasis.[10][11][12]
Mechanism of Action
The trypanocidal and leishmanicidal activity of 5-nitroindazole derivatives is primarily attributed to their ability to induce oxidative stress within the parasites.[13] This process is initiated by the reduction of the nitro group on the indazole ring by parasitic nitroreductases (NTRs), enzymes that are often absent or have different specificities in mammalian cells.[14][15][16] This reduction generates reactive nitro anion radicals and other reactive oxygen species (ROS) that damage essential biomolecules such as DNA, lipids, and proteins, ultimately leading to parasite death.[13][17]
Quantitative Data: Anti-parasitic Activity
The in vitro efficacy of 5-nitroindazole derivatives against various protozoan parasites is summarized in Table 2.
| Compound | Parasite | Stage | IC50 (µM) | Reference(s) |
| Derivative 16 | Trypanosoma cruzi (Y strain) | Epimastigote | 0.49 | [11] |
| Derivative 16 | Trypanosoma cruzi (Y strain) | Amastigote | 0.41 | [11] |
| Derivative 24 | Trypanosoma cruzi (Y strain) | Epimastigote | 5.75 | [11] |
| Derivative 24 | Trypanosoma cruzi (Y strain) | Amastigote | 1.17 | [11] |
| VATR131 | Leishmania amazonensis | Amastigote | 0.46 | [10] |
| 5-Nitroindazole Derivatives | Leishmania infantum | Promastigote | 11 - 52 | [10] |
| 5-Nitroindazole Derivatives | Leishmania braziliensis | Promastigote | 11 - 52 | [10] |
Signaling Pathway: Nitroreductase-Mediated Activation and Oxidative Stress
The activation of 5-nitroindazole derivatives by parasitic nitroreductases is a key step leading to the generation of cytotoxic reactive oxygen species.
Caption: Nitroreductase-mediated activation of 5-nitroindazole derivatives.
Experimental Protocol: Trypanocidal and Leishmanicidal Activity Assays
The anti-parasitic activity of nitroindazole derivatives can be assessed using a resazurin-based cell viability assay.
Objective: To determine the in vitro efficacy of nitroindazole derivatives against Trypanosoma cruzi epimastigotes or Leishmania promastigotes.
Materials:
-
Trypanosoma cruzi epimastigote or Leishmania promastigote cultures
-
Appropriate culture medium (e.g., LIT for T. cruzi, M199 for Leishmania)
-
96-well microtiter plates
-
Nitroindazole derivatives at various concentrations
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL)
-
Positive control (e.g., Benznidazole for T. cruzi, Amphotericin B for Leishmania)
-
Negative control (vehicle)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Parasite Culture: Culture the parasites in their respective medium until they reach the mid-logarithmic growth phase.
-
Plate Seeding: Adjust the parasite concentration and seed a defined number of parasites (e.g., 1 x 10⁶ parasites/mL) into the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the nitroindazole derivatives, the positive control, and the negative control to the wells.
-
Incubation: Incubate the plates at the optimal temperature for the parasite (e.g., 26-28°C) for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add the resazurin solution to each well and incubate for an additional period (e.g., 4-24 hours) to allow for the conversion of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by viable cells.
-
Measurement: Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18][19][20][21][22][23][24][25]
Experimental Workflow for Drug Discovery
The identification and development of novel nitroindazole derivatives as therapeutic agents typically follows a structured experimental workflow.
Caption: General experimental workflow for anti-parasitic drug discovery.
Conclusion
Nitroindazole derivatives have demonstrated significant therapeutic potential by targeting key enzymes in both mammalian and pathogenic systems. Their ability to selectively inhibit NOS isoforms makes them attractive candidates for the treatment of neurological and inflammatory conditions. Furthermore, the activation of 5-nitroindazole derivatives by parasite-specific nitroreductases provides a promising avenue for the development of novel anti-parasitic agents with a targeted mechanism of action. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important class of compounds for a range of therapeutic applications. Further research focusing on improving selectivity and understanding the nuances of their in vivo metabolism and toxicology will be crucial for their successful translation into clinical practice.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. Role of nitric oxide in cell signaling | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. article.aascit.org [article.aascit.org]
- 18. researchgate.net [researchgate.net]
- 19. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro screening of natural product-based compounds for leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and In Vitro Evaluation of the Leishmanicidal Activity of New Aromatic Symmetrical 1,4-Disubstituted 1,2,3-Bistriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carbaldehyde: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its structural motif, the nitroindazole core, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the safety, handling, and detailed synthetic protocols for this compound, aimed at professionals in research and drug development. While specific biological data on the title compound is limited, this document also explores the known biological activities of related nitroindazole derivatives to highlight its potential in medicinal chemistry applications.
Chemical and Physical Properties
This compound is a solid at room temperature. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 315203-37-3 | Multiple Sources |
| Molecular Formula | C₈H₅N₃O₃ | Multiple Sources |
| Molecular Weight | 191.14 g/mol | Multiple Sources |
| Boiling Point | 463.5 °C at 760 mmHg | [1] |
| Density | 1.612 g/cm³ | [1] |
| Flash Point | 234.094 °C | [1] |
| Appearance | Reported as an orange solid | N/A |
Safety and Handling
The safe handling of this compound is crucial in a laboratory setting. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1]
Hazard Identification
The following table summarizes the hazard and precautionary statements associated with this compound.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin corrosion/irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator for dusts.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal
Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Experimental Protocols
Synthesis of this compound from 6-Nitroindole
A common and effective method for the synthesis of this compound is through the nitrosation of 6-nitroindole.
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 6 M
-
Distilled water
-
Acetonitrile (HPLC grade for analysis)
-
Round-bottomed flask
-
Stirrer
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
In a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (6.38 g, 92.5 mmol) and distilled water (150 mL).
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C.
-
Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension through an addition funnel over a period of 30 minutes.
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.
-
Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of HPLC-grade acetonitrile, and analyzing by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
-
Wash the precipitate with additional distilled water (50 mL).
-
Dry the washed precipitate to obtain this compound as an orange solid. (Reported yield: 77%).
Characterization Data:
-
Melting point: 120-160°C (color changes from orange to brown), decomposes above 200°C.
-
LC/MS retention time (tR): 2.40 min (Method A).
-
Mass-to-charge ratio (m/z): 190.05 (MH+).
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.22 (s, 1H), 8.57 (d, J = 1.5 Hz, 1H), 8.29 (dd, J = 0.5, 8.9 Hz, 1H), 8.13 (dd, J = 2.0, 8.9 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 187.7, 146.9, 124.0, 122.4, 118.7, 108.6.
Biological Activity and Potential Applications
While there is a lack of specific biological activity data for this compound in the public domain, the broader class of nitroindazole derivatives has been the subject of significant research in medicinal chemistry. These studies suggest that the 6-nitroindazole scaffold can be a key pharmacophore for various therapeutic targets.
Derivatives of 6-nitroindazole have been synthesized and investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The nitro group can be crucial for the antimicrobial effects of many compounds.
-
Antileishmanial Activity: Research has shown that some 6-nitroindazole derivatives exhibit promising activity against Leishmania species.
-
Antiproliferative Activity: The indazole nucleus is a component of several kinase inhibitors used in cancer therapy, and nitro-substituted indazoles are being explored for their potential as anticancer agents.
The aldehyde functional group at the 3-position of this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.
Visualizations
Synthetic Workflow
References
A Technical Guide to the Solubility of 6-Nitro-1H-indazole-3-carbaldehyde in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Nitro-1H-indazole-3-carbaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine its solubility in various common laboratory solvents.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₈H₅N₃O₃. Its structure, featuring an indazole core substituted with a nitro group and a carbaldehyde group, suggests a degree of polarity that influences its solubility. The presence of both hydrogen bond donors (the N-H group of the indazole ring) and acceptors (the nitro and carbonyl oxygens) indicates potential for interaction with polar solvents. However, the aromatic bicyclic core is inherently nonpolar, which will contribute to its solubility in less polar organic solvents. A comprehensive understanding of its solubility is crucial for its application in medicinal chemistry and drug development, particularly for reaction chemistry, purification, and formulation.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The polar functional groups (nitro, aldehyde, and the N-H of the indazole) suggest that it will exhibit some solubility in polar aprotic and polar protic solvents. Its aromatic nature may also allow for some solubility in nonpolar aromatic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Moderate | Strong dipole-dipole interactions and potential for hydrogen bonding with DMSO and DMF are expected. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the large aromatic core may limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the compound and the solvent may contribute to some degree of solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents may provide a good balance for dissolving a molecule with both polar and nonpolar characteristics. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar and may show some ability to dissolve the compound. |
| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should allow for reasonable dissolution of the compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve (absorbance vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.
-
Analyze the diluted sample and determine its concentration from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The determined quantitative solubility data should be compiled into a clear and structured table for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| Ethanol | ||
| Methanol | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Dimethylformamide (DMF) | ||
| Acetone | ||
| Acetonitrile (ACN) | ||
| Ethyl Acetate | ||
| Dichloromethane (DCM) | ||
| Toluene | ||
| Hexane |
Visualizations
The following diagrams illustrate the logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for predicting compound solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative assessment based on its chemical structure provides valuable initial guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide provides a robust framework for their determination. The systematic approach described will enable researchers and drug development professionals to generate reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.
Methodological & Application
Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry, from 6-nitroindole. The synthesis proceeds via a nitrosation reaction, offering a direct and efficient route to this valuable scaffold. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to ensure reproducibility and aid in the successful execution of this transformation.
Introduction
Indazole derivatives are prominent structural motifs in a variety of pharmacologically active compounds, particularly as kinase inhibitors.[1][2] The 3-formyl-1H-indazole scaffold, specifically, serves as a versatile precursor for the synthesis of diverse 3-substituted indazoles through various chemical transformations.[1][2] The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation represents a significant "scaffold hopping" strategy in medicinal chemistry. This protocol details an optimized procedure for the synthesis of this compound from 6-nitroindole, a transformation that is particularly relevant for the preparation of precursors for drug discovery programs.[3]
Reaction Scheme
The synthesis of this compound from 6-nitroindole is achieved through a nitrosation reaction using sodium nitrite in an acidic medium. The reaction proceeds through the formation of a nitroso-intermediate, followed by ring rearrangement to yield the final indazole product.
Overall Reaction:
6-nitroindole → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 6-nitroindole based on established protocols.[1][2][4][5]
| Parameter | Value | Reference |
| Reactants | ||
| 6-nitroindole | 1 equivalent | [1][2][5] |
| Sodium Nitrite (NaNO₂) | 8 equivalents | [1][2][5] |
| Hydrochloric Acid (HCl) | 7 equivalents (2 N aq.) | [1][5] |
| Solvents | ||
| Deionized Water | See protocol | [1][2][5] |
| N,N-Dimethylformamide (DMF) | See protocol | [1][2][5] |
| Reaction Conditions | ||
| Temperature | 0 °C (initial), then 80 °C | [1][2][5] |
| Reaction Time | 6 hours at 80 °C | [1][2][5] |
| Product Information | ||
| Product Name | This compound | [1][2][4][5] |
| Appearance | Orange to yellowish solid | [4] |
| Yield | 77% | [4] |
| Melting Point | >260 °C | [2] |
Experimental Protocol
This protocol is adapted from a reported optimized procedure.[1][2][5]
Materials:
-
6-nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Preparation of the Nitrosating Agent:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (550 mg, 8 mmol, 8 equiv.) in deionized water (1.6 mL) at 0 °C (ice bath).
-
Slowly add 2 N aqueous hydrochloric acid (3.5 mL, 7 mmol, 7 equiv.) to the sodium nitrite solution at 0 °C.
-
Keep the resulting mixture under an argon atmosphere for 10 minutes.
-
Add N,N-dimethylformamide (3 mL) to the mixture.
-
-
Reaction with 6-nitroindole:
-
In a separate flask, prepare a solution of 6-nitroindole (162 mg, 1 mmol, 1 equiv.) in N,N-dimethylformamide (3 mL).
-
Add the solution of 6-nitroindole to the nitrosating agent mixture at 0 °C.
-
-
Reaction Progression and Work-up:
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine.
-
Separate the layers and dry the organic phase over magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound from 6-nitroindole. The use of readily available reagents and a straightforward procedure makes this an attractive route for obtaining this important synthetic intermediate. This application note and protocol are intended to support researchers in the fields of organic synthesis and drug discovery.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. 6-nitro-1H-indole-3-carbaldehyde | 10553-13-6 | Benchchem [benchchem.com]
- 4. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Nitrosation of Indoles to Form Indazole-3-carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently utilized as kinase inhibitors in various therapeutic areas.[1][2][3][4][5] 1H-indazole-3-carboxaldehydes serve as crucial intermediates for the synthesis of a wide array of polyfunctionalized 3-substituted indazoles.[1][2][5] This document outlines a detailed, optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of indoles. This method is notable for its mild conditions, accommodating both electron-rich and electron-deficient indoles while minimizing side reactions and improving yields.[1][4]
The transformation from an indole to an indazole scaffold is a valuable strategy in drug discovery, as indazoles are considered bioisosteres of indoles and can form strong hydrogen bonds within the hydrophobic pockets of proteins.[1][6] This has led to the development of several marketed drugs, including axitinib and pazopanib.[1][6]
Reaction Mechanism and Workflow
The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes proceeds through a multi-step pathway. The reaction is initiated by the nitrosation of the C3 position of the indole, which leads to the formation of an oxime intermediate. This oxime then facilitates the addition of water at the C2 position, triggering the opening of the indole ring. The process concludes with a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[1][6] A significant side reaction that can occur is the formation of dimeric species, which can be minimized by the slow addition of the indole to the nitrosating mixture.[1][6]
Caption: Reaction pathway for the nitrosation of indoles.
Experimental Protocols
General Procedure for the Synthesis of 1H-Indazole-3-carboxaldehydes
This protocol is based on an optimized procedure suitable for a 1 mmol scale of the starting indole.[5]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Substituted indole
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Argon gas
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask maintained under an argon atmosphere and cooled to 0 °C in an ice bath, dissolve sodium nitrite (550 mg, 8 mmol, 8 equivalents) in deionized water (4 mL) and DMF (3 mL).
-
Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol, 2.7 equivalents) to the solution at 0 °C.
-
Stir the resulting mixture under argon for 10 minutes at 0 °C.
-
Addition of Indole: Prepare a solution of the indole (1 mmol, 1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture. The reaction time and temperature will vary depending on the specific indole substrate used (refer to Table 1). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.
Specific Protocol Example: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde
This protocol is an example for an electron-deficient indole.[1]
Procedure:
-
To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.).
-
Keep the resulting mixture under argon for 10 minutes before adding 9 mL of DMF.
-
Add a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL) at 0 °C.
-
Heat the reaction mixture to 80 °C and stir under argon for 6 hours.
-
After cooling, extract the mixture three times with EtOAc and wash with brine.
-
Dry, concentrate, and purify as described in the general procedure.
Quantitative Data Summary
The optimized reaction conditions have been successfully applied to a range of substituted indoles, providing good to excellent yields. The following table summarizes the results for various substrates.
| Entry | Starting Indole | R | Product | Reaction Time (h) | Yield (%) |
| 1 | 5-Bromoindole | 5-Br | 5-Bromo-1H-indazole-3-carboxaldehyde | 24 | 96 |
| 2 | 6-Bromoindole | 6-Br | 6-Bromo-1H-indazole-3-carboxaldehyde | 24 | 85 |
| 3 | 5-Chloroindole | 5-Cl | 5-Chloro-1H-indazole-3-carboxaldehyde | 24 | 93 |
| 4 | 6-Chloroindole | 6-Cl | 6-Chloro-1H-indazole-3-carboxaldehyde | 24 | 78 |
| 5 | 5-Fluoroindole | 5-F | 5-Fluoro-1H-indazole-3-carboxaldehyde | 24 | 88 |
| 6 | 5-Iodoindole | 5-I | 5-Iodo-1H-indazole-3-carboxaldehyde | 48 | 82 |
| 7 | 5-Methoxyindole | 5-MeO | 5-Methoxy-1H-indazole-3-carboxaldehyde | 48 | 91 |
| 8 | 5-Benzyloxyindole | 5-BnO | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 48 | 91 |
| 9 | 2-Methylindole | 2-Me | 1H-Indazole-3-yl(methyl)methanone | 48 (at 50°C) | 37 |
| 10 | 5-NHBoc-indole | 5-NHBoc | tert-butyl (3-formyl-1H-indazol-5-yl)carbamate | 24 | 78 |
Data extracted from Chevalier et al., RSC Adv., 2018, 8, 13121-13128.[5]
Logical Relationship of Experimental Steps
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for indole nitrosation.
Conclusion
The described method provides a robust and versatile approach for the synthesis of 1H-indazole-3-carboxaldehydes from a variety of indole precursors. The mild reaction conditions and the use of a slow addition technique are key to achieving high yields and minimizing the formation of undesired side products. These protocols should prove highly valuable for researchers in medicinal chemistry and drug development who require access to this important class of intermediates.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors used in medicinal chemistry.[1][2][3] This document provides a detailed protocol for the synthesis of this compound from 6-nitroindole via a nitrosation reaction. Two effective methods are presented, along with characterization data, to guide researchers in the successful preparation of this valuable building block.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in drug discovery, known for their ability to act as bioisosteres of indoles and form strong hydrogen bonds within protein binding pockets.[1][2] Specifically, 3-substituted indazoles have led to the development of several marketed drugs. The aldehyde functionality at the C3 position of the indazole scaffold serves as a versatile handle for further chemical transformations, including Wittig and Knoevenagel reactions, and the construction of other heterocyclic systems.[1] The synthesis of 1H-indazole-3-carboxaldehydes is efficiently achieved through the nitrosation of the corresponding indoles.[1][2][3] This application note details reliable protocols for the synthesis of the 6-nitro derivative.
Quantitative Data Summary
Two primary protocols for the synthesis of this compound are summarized below, highlighting the key differences in reaction conditions and reported yields.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 6-Nitroindole | 6-Nitroindole |
| Reagents | Sodium nitrite, Hydrochloric acid, Water | Sodium nitrite, Hydrochloric acid, Water, DMF |
| Reaction Temperature | 20°C | 0°C to 80°C |
| Reaction Time | 90 minutes | 6 hours |
| Yield | 77%[4] | Not explicitly stated for 6-nitro derivative, but general for electron-poor indoles[1] |
| Product Appearance | Orange solid[4] | Yellowish solid (general observation)[1] |
| Melting Point | 120-160°C (decomposes >200°C)[4] | Not reported |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 10.22 (s, 1H), 8.57 (d, J=1.5 Hz, 1H), 8.29 (dd, J=0.5, 8.9 Hz, 1H), 8.13 (dd, J=2.0, 8.9 Hz, 1H)[4] | Not reported |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 187.7, 146.9, 124.0, 122.4, 118.7, 108.6[4] | Not reported |
| Mass Spec (m/z) | 190.05 (MH⁺)[4] | 190.0253 ([M-H]⁻)[2] |
Experimental Protocols
Protocol 1: Synthesis at 20°C
This protocol details a straightforward procedure for the synthesis of this compound.
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
6 M Hydrochloric acid (HCl)
-
Distilled water
-
Acetonitrile (HPLC grade, for reaction monitoring)
Equipment:
-
500 mL round-bottomed flask
-
Magnetic stirrer
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
To a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (6.38 g, 92.5 mmol) and distilled water (150 mL).[4]
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C.[4]
-
Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes). The suspension will be bright yellow.[4]
-
Add 6 M hydrochloric acid (14 mL) dropwise to the suspension via an addition funnel over a period of 30 minutes.[4]
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes after the addition of HCl is complete.[4]
-
Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of HPLC-grade acetonitrile, and analyzing by LC-MS.[4]
-
Upon completion, filter the reaction mixture under vacuum to collect the precipitate.[4]
-
Wash the collected solid with additional distilled water (50 mL).[4]
-
Dry the precipitate to obtain this compound as an orange solid.[4]
Protocol 2: Optimized Procedure with Reverse Addition
This protocol is optimized for a range of indoles, including electron-poor derivatives, and utilizes a reverse addition technique to minimize side reactions.[1]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
2 N Hydrochloric acid (HCl)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Reaction flask with a stirrer and dropping funnel/syringe pump
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) and cool to 0°C.[1]
-
Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.) to the sodium nitrite solution at 0°C and keep the mixture under an argon atmosphere for 10 minutes. Then, add DMF (9 mL).[1]
-
In a separate flask, dissolve 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).[1]
-
Add the solution of 6-nitroindole to the nitrosating mixture at 0°C.[1]
-
After the addition is complete, heat the reaction mixture to 80°C and stir under argon for 6 hours.[1]
-
After cooling to room temperature, extract the mixture three times with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1]
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.[1]
Reaction Pathway and Workflow
The synthesis proceeds via a nitrosation of the indole at the C3 position, followed by a ring-opening and subsequent ring-closure to form the indazole ring system.[1]
Caption: Synthesis of this compound via direct nitrosation.
Caption: Optimized synthesis using a reverse addition method.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
6-Nitro-1H-indazole-3-carbaldehyde: A Key Intermediate in the Synthesis of Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, 6-nitro-1H-indazole-3-carbaldehyde serves as a pivotal building block in the creation of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The strategic placement of the nitro group at the 6-position and the carbaldehyde at the 3-position provides versatile handles for synthetic modifications, enabling the development of potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases.
The indazole core is a bioisostere of indole and is recognized for its capacity to form crucial hydrogen bonds within the hydrophobic pockets of proteins.[1][2] Several marketed kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole motif, highlighting its importance in drug design.[2][3] The aldehyde functionality at the 3-position of this compound is a versatile precursor for various chemical transformations, including condensations and reductive aminations, allowing for the introduction of diverse side chains to optimize target binding and pharmacokinetic properties.[4] Furthermore, the nitro group at the 6-position can be readily reduced to an amino group, a common feature in many kinase inhibitors that often serves as a key interaction point with the target protein.
This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of kinase inhibitors, focusing on inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.
Kinase Inhibitors Derived from this compound: Quantitative Data
The following table summarizes the in vitro potency of a representative VEGFR-2 inhibitor synthesized from a 6-amino-1H-indazole derivative, which is obtained through the reduction of this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole-derived VEGFR-2 Inhibitor | VEGFR-2 | 1.24 | [5] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors from this compound involves a series of synthetic transformations and biological evaluations. The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: VEGFR signaling pathway targeted by indazole-based inhibitors.
Caption: General experimental workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 6-nitroindole.
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), 6 M
-
Distilled water
-
Acetonitrile (HPLC grade)
-
Round-bottomed flask
-
Magnetic stirrer
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
In a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (6.38 g, 92.5 mmol) and distilled water (150 mL).
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20°C with vigorous stirring until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension through an addition funnel over 30 minutes.
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.
-
Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
-
Wash the precipitate with additional distilled water (50 mL).
-
Dry the washed precipitate to obtain this compound as an orange solid.
Protocol 2: General Procedure for the Synthesis of a VEGFR-2 Inhibitor from 6-Amino-1H-indazole-3-carbaldehyde
This protocol outlines a general synthetic route starting from the reduced form of the title compound. The specific reagents and conditions may need to be optimized for the synthesis of a particular target molecule.
Part A: Reduction of this compound to 6-Amino-1H-indazole-3-carbaldehyde
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl) or Acetic acid
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottomed flask.
-
Add an excess of the reducing agent (e.g., SnCl2·2H2O in concentrated HCl or Fe powder in acetic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield 6-amino-1H-indazole-3-carbaldehyde.
Part B: Reductive Amination and Subsequent Reactions
The 6-amino-1H-indazole-3-carbaldehyde can then be further functionalized. The aldehyde group can undergo reductive amination with a suitable amine to introduce a side chain, which is a common strategy in the synthesis of kinase inhibitors.
Materials:
-
6-Amino-1H-indazole-3-carbaldehyde
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 6-amino-1H-indazole-3-carbaldehyde and the desired amine (1-1.2 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product can then undergo further reactions, such as amide coupling at the 6-amino position, to yield the final kinase inhibitor. Purification by column chromatography is typically required at each step to obtain the desired product with high purity.
References
- 1. soc.chim.it [soc.chim.it]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The indazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, including several approved drugs. The presence of a reactive aldehyde group at the 3-position and a nitro group at the 6-position of the indazole ring makes this compound an ideal starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. The nitro group can act as a hydrogen bond acceptor and can be further modified, for instance, by reduction to an amino group, allowing for a wide range of structural modifications to modulate pharmacological activity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of antiprotozoal, anticancer, and antimicrobial agents.
Application Note 1: Synthesis of Antileishmanial Agents
This compound serves as a key intermediate in the synthesis of potent antileishmanial agents. The aldehyde functionality can be transformed into a chloro group, which then acts as a leaving group for the introduction of various heterocyclic moieties via cycloaddition reactions. This approach has led to the discovery of novel 3-chloro-6-nitro-1H-indazole derivatives with significant activity against Leishmania species.
Quantitative Data: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
The following table summarizes the in vitro antileishmanial activity of synthesized 3-chloro-6-nitro-1H-indazole derivatives against various Leishmania species.
| Compound ID | Derivative Class | L. infantum IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. major IC₅₀ (µM) |
| 4 | Triazole | 15.6 ± 0.9 | > 50 | > 50 |
| 5 | Triazole | 18.3 ± 1.1 | > 50 | > 50 |
| 7 | Triazole | 25.1 ± 1.5 | > 50 | > 50 |
| 10 | Triazole | 20.4 ± 1.2 | > 50 | > 50 |
| 11 | Triazole | 12.8 ± 0.8 | 45.2 ± 2.7 | > 50 |
| 12 | Isoxazoline | 30.7 ± 1.8 | > 50 | > 50 |
| 13 | Isoxazoline | 10.2 ± 0.6 | 38.9 ± 2.3 | 48.1 ± 2.9 |
Data extracted from a study on novel 3-chloro-6-nitro-1H-indazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-6-nitro-1H-indazole
This protocol describes the conversion of the aldehyde group of this compound to a chloro group, a key step in the synthesis of the antileishmanial derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound in dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-6-nitro-1H-indazole.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Antileishmanial Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the in vitro activity of the synthesized compounds against Leishmania promastigotes.
Materials:
-
Synthesized 3-chloro-6-nitro-1H-indazole derivatives
-
Leishmania species promastigotes (e.g., L. infantum, L. tropica, L. major)
-
M199 medium supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator (26 °C)
-
Microplate reader
Procedure:
-
Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 26 °C.
-
Harvest promastigotes in the logarithmic phase of growth and resuspend in fresh medium to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the test compounds in DMSO and then in the culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted compounds to the wells. Include wells with untreated cells (negative control) and a reference drug (e.g., Pentamidine).
-
Incubate the plates at 26 °C for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of 50% isopropanol-10% SDS solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the concentration of the compound.
Signaling Pathway and Workflow Diagrams
Caption: Synthetic workflow for antileishmanial derivatives.
Application Note 2: Development of Anticancer Agents (Kinase Inhibitors)
The indazole scaffold is a well-established core for the development of protein kinase inhibitors. This compound provides a starting point for the synthesis of novel indazole-based kinase inhibitors. The aldehyde group can be derivatized through reactions such as condensation with amines to form Schiff bases, which can then be reduced to secondary amines, or through Wittig-type reactions to introduce diverse side chains. These modifications allow for the exploration of the chemical space around the indazole core to achieve potent and selective inhibition of various kinases implicated in cancer.
While specific quantitative data for direct derivatives of this compound as kinase inhibitors is emerging, the general strategy of modifying the 3-position of the indazole ring has proven successful for targeting kinases. For instance, the marketed drug Axitinib, a potent VEGFR inhibitor, features a substituted indazole core.
Experimental Protocols
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted primary amines
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the product from a suitable solvent if necessary.
Protocol 4: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized indazole derivatives
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Workflow Diagrams
Caption: Strategy for developing indazole-based kinase inhibitors.
Application Note 3: Discovery of Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazone derivatives of various aldehydes have been reported to possess significant antimicrobial activity. This compound can be readily converted to its hydrazone derivatives by condensation with hydrazides. These derivatives offer a promising scaffold for the discovery of novel antibacterial and antifungal agents. The mechanism of action of such compounds may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
While specific quantitative data for hydrazone derivatives of this compound is an active area of research, related indole-3-carboxaldehyde hydrazones have shown promising antimicrobial activity.
Quantitative Data: Antimicrobial Activity of Indole-3-carboxaldehyde Hydrazone Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole-3-carboxaldehyde hydrazone derivatives against various microbial strains, indicating the potential of this class of compounds.
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| I-H1 | Hydrazone | 12.5 | 25 | 50 |
| I-H2 | Hydrazone | 6.25 | 12.5 | 25 |
| I-H3 | Hydrazone | 25 | 50 | 100 |
Data is representative of studies on indole-based hydrazones.
Experimental Protocols
Protocol 5: Synthesis of Hydrazone Derivatives
This protocol details the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Various hydrazides (e.g., isonicotinic hydrazide, benzhydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected hydrazide.
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for the required duration, monitoring by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Incubator (37 °C for bacteria, 35 °C for fungi)
-
Resazurin solution (optional, as an indicator of cell viability)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it in the broth.
-
Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, add resazurin solution to each well after incubation to aid in the visualization of cell viability (a color change from blue to pink indicates growth).
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the discovery of antimicrobial hydrazones.
Application Notes and Protocols for the Derivatization of the Aldehyde Group on 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, primarily utilized as a precursor for a diverse range of polyfunctionalized 3-substituted indazoles. The indazole scaffold is a recognized pharmacophore, and its derivatives have garnered significant attention as kinase inhibitors and for other therapeutic applications. The aldehyde group at the 3-position is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.
This document provides detailed application notes and experimental protocols for several key derivatization reactions of the aldehyde group of this compound. These include the formation of imines (Schiff bases), oximes, and hydrazones, as well as carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Additionally, a protocol for reductive amination to yield secondary amines is described.
Synthesis of Starting Material: this compound
A reliable synthesis of the starting material is crucial. The following protocol is adapted from established literature procedures.[1]
Experimental Protocol:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol) in distilled water (150 mL).
-
To this solution, add 6-nitroindole (5.15 g, 31.7 mmol) at 20°C and stir vigorously for approximately 5 minutes to form a homogeneous suspension.
-
Slowly add 6 M hydrochloric acid (14 mL) dropwise over 30 minutes.
-
Maintain the reaction at 20°C and continue stirring for 90 minutes. Monitor the reaction completion by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum and wash the collected precipitate with distilled water (50 mL).
-
Dry the solid to obtain this compound as an orange solid.
Quantitative Data:
| Product | Yield | Melting Point | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| This compound | 77%[1] | 120-160°C (decomposes >200°C)[1] | 10.22 (s, 1H), 8.57 (d, J=1.5 Hz, 1H), 8.29 (dd, J=0.5, 8.9 Hz, 1H), 8.13 (dd, J=2.0, 8.9 Hz, 1H)[1] | 187.7, 146.9, 124.0, 122.4, 118.7, 108.6[1] |
Workflow for Synthesis of this compound:
Derivatization Reactions
The following sections detail the protocols for various derivatization reactions of the aldehyde group. While specific examples for this compound are limited in the literature, the provided protocols are based on well-established methods for analogous indole-3-carbaldehydes and are expected to be readily adaptable.
Imine (Schiff Base) Formation
The condensation of an aldehyde with a primary amine to form an imine is a fundamental reaction in organic synthesis.
Experimental Protocol (Adapted):
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Add the desired primary amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the precipitate by filtration and wash with cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Expected Quantitative Data (based on analogous reactions):
| Derivative | Reagents | Expected Yield | Expected Spectroscopic Features |
| Imine | Primary Amine, Acetic Acid (cat.) | 70-95% | ¹H NMR: Appearance of a singlet for the imine proton (HC=N) around δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal. |
Workflow for Imine Formation:
Oxime Formation
Oximes are formed by the reaction of an aldehyde with hydroxylamine.
Experimental Protocol (Adapted from indole-3-carbaldehyde oxime synthesis): [2][3]
-
Dissolve this compound (1 mmol) in 95% ethanol (5 mL).
-
In a separate flask, dissolve hydroxylamine hydrochloride (5 mmol) and sodium hydroxide (5 mmol) in a minimal amount of water and cool to 0-5°C.
-
Add the cold hydroxylamine solution to the aldehyde solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the ethanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime. Purify by recrystallization if necessary.
Expected Quantitative Data (based on analogous reactions): [2][3]
| Derivative | Reagents | Expected Yield | Expected Spectroscopic Features |
| Oxime | NH₂OH·HCl, NaOH | 80-95% | ¹H NMR: Appearance of a singlet for the oxime proton (CH=NOH) around δ 8.0-8.5 ppm and a broad singlet for the OH proton. Disappearance of the aldehyde proton signal. |
Workflow for Oxime Formation:
Hydrazone Formation
Hydrazones are synthesized by reacting an aldehyde with a hydrazine derivative.
Experimental Protocol (Adapted from indole-3-carbaldehyde hydrazone synthesis):
-
Dissolve this compound (1 mmol) in methanol or ethanol (10 mL).
-
Add the desired hydrazine or hydrazide (1 mmol).
-
Add a catalytic amount of acetic acid (1-2 drops).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates.
-
Collect the solid by filtration, wash with cold solvent, and dry. If no solid forms, concentrate the solution and purify by recrystallization.
Expected Quantitative Data (based on analogous reactions):
| Derivative | Reagents | Expected Yield | Expected Spectroscopic Features |
| Hydrazone | Hydrazine/Hydrazide, Acetic Acid (cat.) | 85-95% | ¹H NMR: Appearance of a singlet for the hydrazone proton (CH=N-NH-) around δ 8.0-8.5 ppm and signals for the NH protons. Disappearance of the aldehyde proton signal. |
Workflow for Hydrazone Formation:
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents).
Experimental Protocol (General):
-
Generate the Wittig reagent in situ or use a pre-formed stabilized ylide. For in situ generation, suspend a phosphonium salt (e.g., (triphenyl)methylphosphonium bromide) (1.2 mmol) in a dry aprotic solvent like THF under an inert atmosphere.
-
Cool the suspension to 0°C or below and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise.
-
Stir the resulting ylide solution for 30-60 minutes.
-
Add a solution of this compound (1 mmol) in the same dry solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Expected Quantitative Data (based on analogous reactions):
| Derivative | Reagents | Expected Yield | Expected Spectroscopic Features |
| Alkene | Phosphonium Salt, Strong Base | 50-80% | ¹H NMR: Appearance of signals for the vinylic protons. Disappearance of the aldehyde proton signal. |
Workflow for Wittig Reaction:
References
Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 6-Nitro-1H-indazole-3-carbaldehyde to form 6-Amino-1H-indazole-3-carbaldehyde is a critical transformation in medicinal chemistry. The resulting amino-indazole scaffold is a key building block for the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors used in cancer therapy. The electron-donating amino group, in place of the electron-withdrawing nitro group, significantly alters the electronic properties of the indazole ring, making it a versatile intermediate for further functionalization.
This document provides detailed protocols for three common and effective methods for this reduction:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a palladium on carbon (Pd/C) catalyst and a hydrogen source.
-
Reduction with Tin(II) Chloride: A widely used and reliable method employing a stoichiometric amount of stannous chloride dihydrate.
-
Reduction with Iron in Acidic Medium: A classical and cost-effective method using iron powder in the presence of an acid.
These protocols are designed to provide researchers with a comprehensive guide to performing this important synthetic step, including reaction setup, workup procedures, and characterization of the final product.
Experimental Workflow Overview
Application Notes and Protocols for the Synthesis of Antileishmanial Agents from 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antileishmanial agents derived from 6-nitro-1H-indazole-3-carbaldehyde. The protocols herein describe a synthetic pathway to a key intermediate, 3-chloro-6-nitro-1H-indazole, and its subsequent conversion into biologically active heterocyclic compounds. This document includes detailed experimental procedures, quantitative biological activity data, and a mechanistic overview of the potential drug target.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel, safe, and effective antileishmanial drugs. The indazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[1] Specifically, nitroindazole derivatives have demonstrated significant potential as antiprotozoal agents.
This document outlines the use of this compound as a starting material for the synthesis of a series of 3-chloro-6-nitro-1H-indazole derivatives, which can be further elaborated into various heterocyclic systems such as 1,2,3-triazoles, isoxazolines, and isoxazoles. Several of these synthesized compounds have exhibited potent in vitro activity against various Leishmania species, including L. infantum, L. tropica, and L. major.[1] The primary biological target for these compounds is believed to be trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.[1][2][3][4]
Synthetic Workflow
The overall synthetic strategy involves a three-stage process:
-
Synthesis of the Starting Material: Preparation of this compound.
-
Synthesis of the Key Intermediate: Conversion of the starting material to 3-chloro-6-nitro-1H-indazole.
-
Synthesis of Bioactive Derivatives: Cycloaddition reactions to generate the final antileishmanial compounds.
Caption: Synthetic workflow for antileishmanial agents.
Experimental Protocols
Synthesis of this compound (from 6-Nitroindole)
This protocol is adapted from the nitrosation of indoles.[5][6][7][8]
-
Materials: 6-nitroindole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Deionized water, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve NaNO₂ (8 equivalents) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HCl (2.7 equivalents) to the cooled solution.
-
Prepare a solution of 6-nitroindole (1 equivalent) in DMF.
-
Add the 6-nitroindole solution dropwise to the nitrosating mixture at 0 °C over 2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time until completion (monitored by TLC). For nitroindoles, heating to 80 °C may be required for full conversion.[8]
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
-
Synthesis of 3-Chloro-6-nitro-1H-indazole
This protocol describes the chlorination of 6-nitro-1H-indazole. The conversion from this compound would first require an oxidation to the carboxylic acid and then decarboxylation to 6-nitro-1H-indazole, or a direct decarbonylation. For simplicity, the protocol starts from commercially available or previously synthesized 6-nitro-1H-indazole.[9]
-
Materials: 6-nitro-1H-indazole, Sodium hydroxide (NaOH), Sodium hypochlorite (NaOCl) solution (5.25%), Hydrochloric acid (dilute), Ethyl acetate.
-
Procedure:
-
Dissolve 6-nitro-1H-indazole (31 mmol) in an aqueous solution of NaOH (150 mL).
-
Heat the mixture until a red-colored solution is formed.
-
Cool the reaction mixture in an ice-water bath for 15 minutes.
-
Slowly add sodium hypochlorite solution (45 mmol) to the cooled mixture.
-
Stir the reaction continuously at 0 °C for 5 hours.
-
Monitor the reaction for completion.
-
Adjust the pH of the solution to 7 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with distilled water, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 3-chloro-6-nitro-1H-indazole.[9]
-
General Procedure for the Synthesis of 1,2,3-Triazole, Isoxazoline, and Isoxazole Derivatives
These syntheses are achieved through 1,3-dipolar cycloaddition reactions using 3-chloro-6-nitro-1H-indazole as the precursor.[1]
-
Synthesis of Dipolarophiles: The synthesis of various dipolarophiles (e.g., N-allyl derivatives) is a prerequisite. For example, 1-allyl-3-chloro-6-nitro-1H-indazole can be synthesized by reacting 3-chloro-6-nitro-1H-indazole with allyl bromide in the presence of a base.[10][11]
-
1,3-Dipolar Cycloaddition:
-
Dissolve the synthesized dipolarophile and the corresponding dipole (e.g., an azide for triazoles, a nitrone for isoxazolines, or an oxime for isoxazoles) in a suitable solvent.
-
The reaction can be carried out under thermal conditions or catalyzed by an appropriate catalyst (e.g., CuI for "click" chemistry to form 1,4-disubstituted triazoles).
-
Monitor the reaction by TLC until completion.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired heterocyclic derivative.
-
In Vitro Antileishmanial Activity Assay (MTT Assay)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against Leishmania promastigotes.[1]
-
Materials: Leishmania promastigotes (L. infantum, L. tropica, L. major), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Culture Leishmania promastigotes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at the appropriate temperature.
-
Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Add varying concentrations of the synthesized compounds (dissolved in DMSO) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (DMSO vehicle).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values using non-linear regression analysis.
-
Quantitative Data Summary
The following table summarizes the in vitro antileishmanial activity of representative synthesized 3-chloro-6-nitro-1H-indazole derivatives.
| Compound ID | Derivative Type | Leishmania infantum IC₅₀ (µM) | Leishmania tropica IC₅₀ (µM) | Leishmania major IC₅₀ (µM) |
| 4 | Isoxazoline | 5.53 | >200 | >200 |
| 5 | Isoxazoline | 4 | >200 | >200 |
| 7 | Isoxazoline | 117 | >200 | >200 |
| 10 | 1,2,3-Triazole | 62 | >200 | >200 |
| 11 | 1,2,3-Triazole | 6 | 76 | >200 |
| 12 | 1,2,3-Triazole | 36.33 | >200 | >200 |
| 13 | 1,2,3-Triazole | 110 | 186 | Promising Growth Inhibitor |
| Amphotericin B | Reference Drug | - | - | - |
Data extracted from literature.[1] Note that specific IC50 values for Amphotericin B were not provided in the primary source for direct comparison in this table. Other studies have reported IC50 values for Amphotericin B against various Leishmania species, which are typically in the low micromolar to nanomolar range.
Mechanism of Action: Targeting Trypanothione Reductase
The proposed mechanism of action for these nitroindazole derivatives is the inhibition of trypanothione reductase (TryR).[1] TryR is a key enzyme in the trypanothione-based antioxidant system of Leishmania, which is essential for protecting the parasite from oxidative damage, particularly within the host macrophage.[2][3][4]
Caption: Inhibition of Trypanothione Reductase pathway.
Inhibition of TryR disrupts the parasite's ability to regenerate reduced trypanothione (T[SH]₂), leading to an accumulation of oxidized trypanothione (TS₂) and an inability to neutralize reactive oxygen species (ROS). The resulting oxidative stress damages cellular components and ultimately leads to parasite death.[3][4] This enzyme is absent in mammals, making it a highly selective and attractive target for antileishmanial drug development.
Conclusion
The synthetic route starting from this compound provides a versatile platform for the development of novel indazole-based antileishmanial agents. The protocols and data presented herein offer a solid foundation for researchers to synthesize and evaluate these promising compounds. The targeted inhibition of the parasite-specific enzyme, trypanothione reductase, represents a sound strategy for the development of selective and effective therapies for leishmaniasis. Further optimization of the lead compounds identified in these studies could pave the way for new clinical candidates.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Leishmanicidal Effect of Silibinin: Disrupting Redox Balance via Trypanothione Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of Leishmania donovani trypanothione reductase by heterologous expression of a trans-dominant mutant homologue: Effect on parasite intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
Application Notes and Protocols: Synthesis of Antiproliferative Compounds from 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antiproliferative compounds derived from 6-Nitro-1H-indazole-3-carbaldehyde. The protocols detailed below describe the synthesis of Schiff base derivatives, their evaluation for anticancer activity, and insights into their potential mechanism of action.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor properties. The this compound scaffold serves as a versatile starting material for the synthesis of various derivatives with potential as potent antiproliferative agents. The introduction of a Schiff base moiety (-C=N-) through the condensation of the aldehyde with primary amines is a well-established method for generating structurally diverse compounds with a broad spectrum of biological activities.
This document outlines the synthesis of a series of Schiff base derivatives from this compound and provides a protocol for assessing their antiproliferative effects against various cancer cell lines. Furthermore, a proposed signaling pathway for the induction of apoptosis and cell cycle arrest by these compounds is presented.
Data Presentation
The antiproliferative activities of a series of synthesized indazole-aryl hydrazide-hydrazone derivatives, which are structurally related to the compounds that can be synthesized from this compound, are summarized in the table below. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).
| Compound ID | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 10a | 2.1 µM | >10 µM | >10 µM | >10 µM |
| 10e | >10 µM | >10 µM | 1.39 µM | >10 µM |
| 10h | >10 µM | >10 µM | 2.37 µM | >10 µM |
*Note: The data presented is for a series of 5-nitro-1H-indazole-3-carbohydrazide derivatives, which serve as representative examples of the antiproliferative potential of this class of compounds[1].
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives through the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, substituted anilines, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1 equivalent of the desired substituted primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
The precipitated solid product (the Schiff base derivative) is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized Schiff base derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with the cell culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and antiproliferative evaluation.
Proposed Signaling Pathway for Antiproliferative Activity
Caption: Proposed mechanism of antiproliferative action.
References
Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography
Audience: Researchers, scientists, and professionals in drug development and medicinal chemistry.
Abstract: This application note details a robust and efficient protocol for the purification of 6-Nitro-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The described method utilizes automated flash column chromatography with a silica gel stationary phase and a non-polar to moderately polar solvent gradient, ensuring high purity and recovery of the target compound.
Introduction
This compound is a crucial building block in the development of novel therapeutics, particularly kinase inhibitors. Its purity is paramount for successful downstream reactions and accurate biological evaluation. Column chromatography is a standard and effective technique for the purification of organic compounds.[1] This note provides a detailed protocol for the purification of this nitro-indazole derivative using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.
Experimental Protocols
2.1. Materials and Equipment
-
Crude this compound: Synthesized via established literature procedures.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Solvents: Petroleum ether (or hexanes) and ethyl acetate (EtOAc), both HPLC grade.
-
Instrumentation: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) equipped with a UV detector.
-
Sample Loading: Solid loader (e.g., Celite® or silica gel).
-
Glassware: Round-bottom flasks, beakers, graduated cylinders.
-
Analytical TLC: Silica gel 60 F254 plates.
2.2. Thin-Layer Chromatography (TLC) for Method Development
Prior to flash chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of petroleum ether and ethyl acetate. A starting ratio of 8:2 (v/v) is recommended based on literature for similar compounds.[2]
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve the target Rf value. Increasing the proportion of ethyl acetate will decrease the Rf value.
2.3. Flash Column Chromatography Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite® (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing and Equilibration:
-
Select an appropriately sized pre-packed silica gel column based on the amount of crude material (a general guideline is a 40-80 g column for 1 g of crude product).
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column with the initial mobile phase (e.g., 100% petroleum ether) for several column volumes.
-
-
Sample Loading and Elution:
-
Transfer the prepared solid sample into an empty solid load cartridge and attach it to the system.
-
Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm and/or 320 nm).
-
Program the solvent gradient. A typical gradient would be:
-
Isocratic: 10% Ethyl Acetate in Petroleum Ether for 2 column volumes.
-
Gradient: 10% to 40% Ethyl Acetate in Petroleum Ether over 10-15 column volumes.
-
Isocratic: 40% Ethyl Acetate in Petroleum Ether for 2-3 column volumes to ensure complete elution.
-
-
Initiate the purification run.
-
-
Fraction Collection and Analysis:
-
The system will automatically collect fractions based on the UV chromatogram.
-
Analyze the collected fractions containing the desired compound by TLC to confirm purity and pool the pure fractions.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a solid.
-
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound. Note: These values are illustrative and may vary depending on the specific reaction conditions and the scale of the purification.
Table 1: TLC Analysis of this compound
| Solvent System (Petroleum Ether:EtOAc) | Rf Value of Target Compound | Observations |
| 9:1 | 0.45 | Compound moves too quickly, poor separation from less polar impurities. |
| 8:2 | 0.30 | Optimal for column chromatography, good separation. |
| 7:3 | 0.18 | Compound moves too slowly, leading to broader peaks. |
Table 2: Purification Summary for this compound
| Parameter | Value |
| Mass of Crude Product | 1.0 g |
| Purity of Crude Product (by HPLC) | ~85% |
| Mass of Purified Product | 0.82 g |
| Purity of Final Product (by HPLC) | >98% |
| Recovery Yield from Column | ~96% (of the target compound in the crude mixture) |
| Appearance | Yellow to orange solid |
Visualization of Experimental Workflow
References
Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Heck reaction involving 3-iodo-6-nitro-indazole derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex molecules, particularly in the field of medicinal chemistry, where the indazole scaffold is a key component of many therapeutic agents.
Introduction
The indazole ring system is a prominent scaffold in numerous biologically active compounds. The functionalization of the indazole core, particularly at the C-3 position, is of significant interest for the development of novel therapeutics. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offers a versatile method for introducing a variety of substituents at this position.[1]
This document focuses on the application of the Heck reaction to 3-iodo-6-nitro-indazole derivatives. The presence of the electron-withdrawing nitro group can influence the reactivity of the substrate, and appropriate reaction conditions are crucial for a successful transformation. The products of this reaction, 3-alkenyl-6-nitro-indazoles, are valuable intermediates that can be further modified, for example, by reduction of the nitro group to an amine, opening avenues for a diverse range of molecular architectures.
Key Applications
-
Drug Discovery: The synthesized 3-alkenyl-6-nitro-indazole derivatives can serve as precursors for a wide array of pharmacologically active molecules, including kinase inhibitors.
-
Medicinal Chemistry: This reaction allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
-
Organic Synthesis: The Heck reaction on this scaffold provides a reliable method for the construction of complex heterocyclic systems.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Heck reaction of a protected 3-iodo-6-nitro-indazole with an alkene. Please note that yields can vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Reference |
| Indazole Substrate | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | [2] |
| Alkene | 2-Vinylpyridine | [2] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [2] |
| Ligand | Tri-o-tolylphosphine | [2] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 80-120 °C | [2] |
| Reaction Time | 12-24 hours | |
| Yield | 60-85% (representative) |
Experimental Protocols
Protocol 1: Synthesis of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
This protocol describes the N-protection of 3-iodo-6-nitro-indazole, which is often a necessary step to ensure selective C-3 functionalization in the subsequent Heck reaction.[1][2]
Materials:
-
3-iodo-6-nitro-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Methanesulfonic acid (MsOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in DMF, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-protected indazole.
Protocol 2: Heck Reaction of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with 2-Vinylpyridine
This protocol details the palladium-catalyzed Heck coupling of the N-protected 3-iodo-6-nitro-indazole with 2-vinylpyridine.[2]
Materials:
-
3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (2.0 eq) to the solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (E)-6-nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[3][4][5]
Visualizations
Caption: Catalytic cycle of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | CAS No- 886230-75-7 | NA [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 886230-75-7|(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Large-Scale Production of 1H-Indazole-Based Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the large-scale synthesis of key 1H-indazole-based pharmaceuticals: Niraparib, Axitinib, and Entrectinib. The information is intended to guide researchers and professionals in the development and optimization of manufacturing processes for these important therapeutics.
Niraparib: A PARP Inhibitor
Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1] Its large-scale synthesis presents challenges related to cost-effectiveness, impurity control, and stereoselectivity. Several synthetic routes have been developed to address these issues, often avoiding lengthy steps and expensive reagents like platinum catalysts used in earlier methods.[2][3]
Signaling Pathway of PARP Inhibition
Niraparib functions by inhibiting PARP enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Representative Large-Scale Synthetic Workflow
The following diagram illustrates a common synthetic strategy for Niraparib, emphasizing key transformations.
Quantitative Data for Niraparib Synthesis
| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Esterification | 3-Methyl-2-nitrobenzoic acid | Methanol, Concentrated H₂SO₄ | Methanol | 58 | Atmospheric | - | [1] |
| Schiff Base Reaction | Niraparib intermediate 2, tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylate | Acetic acid (cat.), Sodium bicarbonate | Methanol | 40 (reflux) | Atmospheric | 85 | [1] |
| Cyclization | Niraparib intermediate 3 | Triethyl phosphite | - | 92 (reflux) | Atmospheric | 90 | [1] |
| Amidation Precursor Formation | Niraparib intermediate 4 | Formamide, Sodium methoxide | Anhydrous DMF | 40 | Atmospheric | 87 | [1] |
| Hydrogenation | Compound of formula (14) | H₂/Ni | Alcohol/Ether solvents | 0-100 | - | - | [3] |
| Deprotection | Compound of formula (4) | HCl, H₂SO₄, PTSA, or TFA | - | 0-100 | Atmospheric | - | [3] |
Experimental Protocols
Protocol 1: Schiff Base Formation (Example) [1]
-
To a solution of Niraparib intermediate 2 (89.6 g, 0.4 mol) in 100 ml of methanol, add tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylate (116.5 g, 0.4 mol).
-
Add a catalytic amount of acetic acid and sodium bicarbonate (18 g, 0.2 mol).
-
Heat the mixture to reflux at 40°C for 2 hours.
-
Cool the reaction mixture to room temperature to allow for crystal precipitation.
-
Filter the solid, wash twice with ethanol, and dry under anhydrous magnesium sulfate to yield Niraparib intermediate 3 (169 g, 85% yield).
Protocol 2: Cyclization to form Indazole Core (Example) [1]
-
In a round bottom flask, combine Niraparib intermediate 3 (100 g, 0.2 mol) and triethyl phosphite (6.65 g, 0.04 mol).
-
Heat the mixture to reflux at 92°C for 24 hours.
-
Filter the hot solution and allow it to cool for crystallization.
-
Dry the resulting crystals under vacuum at 40°C for 4 hours to obtain Niraparib intermediate 4 (86.7 g, 90% yield).
Axitinib: A VEGFR Inhibitor
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[4] Large-scale synthesis has moved from palladium-catalyzed reactions to more economical and less toxic copper-catalyzed processes.[4]
Signaling Pathway of VEGFR Inhibition
Axitinib exerts its anti-cancer effect by inhibiting VEGFRs, which are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Representative Large-Scale Synthetic Workflow
The following workflow highlights a copper-catalyzed approach for the synthesis of Axitinib.
Quantitative Data for Axitinib Synthesis
| Step | Key Reaction | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scale | Reference |
| Heck-type Coupling | 3-iodo-6-nitro-1-THP-indazole + 2-vinylpyridine | CuI (13 mol%), 1,10-phenanthroline | DMF | 100 | 77 | - | Lab | [4] |
| C-S Coupling | - | CuI, Ligand | - | - | - | - | Lab | [4] |
| Deprotection | Protected Axitinib | p-Toluenesulfonic acid | Methanol | Reflux | 95.1 (weight yield) | - | - | [5] |
| Overall Process | CuI-catalyzed route | CuI/1,10-phenanthroline/K₂CO₃ | - | - | 39 (overall) | 99.9 | 326.4 g | [4] |
Experimental Protocols
Protocol 3: Deprotection to Yield Axitinib (Example) [5]
-
Add the dried solid from the previous step into a flask with methanol (20 mL, 4 vol.) and p-toluenesulfonic acid (4.28 g, 2 eq.).
-
Heat the mixture at reflux for approximately 4 hours.
-
After cooling, isolate the resulting solid by filtration.
-
Wash the solid with methanol (20 mL, 4 vol.) and water (20 mL, 4 vol.).
-
The resulting product is Axitinib (3.87 g, 95.1% weight yield).
Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor
Entrectinib is a CNS-active inhibitor of tropomyosin receptor kinases (Trk) A, B, and C, as well as ROS1 and ALK, used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[6] Its large-scale synthesis has been demonstrated at the kilogram scale.[6]
Signaling Pathway of TRK/ROS1/ALK Inhibition
Entrectinib targets multiple oncogenic driver kinases, making it effective against a range of cancers defined by specific genetic alterations.
Representative Large-Scale Synthetic Workflow
The kilogram-scale synthesis of Entrectinib involves the coupling of two key fragments.
Quantitative Data for Entrectinib Synthesis
| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scale | Reference |
| Acyl Chloride Formation | Carboxylic acid fragment 258 | Oxalyl chloride | DCM | - | - | - | Kilogram | [6] |
| Coupling | Crude acyl chloride, Indazole amine fragment 259 | Pyridine | - | -30 to -40 | - | >95 | Kilogram | [6] |
| Trifluoroacetate Cleavage | Coupled Intermediate | K₂CO₃ | Aqueous MeOH | 10 | - | - | Kilogram | [6] |
| Overall (3 steps) | Carboxylic acid fragment 258 | - | - | - | 66 (overall) | - | Kilogram | [6] |
Experimental Protocols
Protocol 4: Kilogram-Scale Synthesis of Entrectinib (Overview) [6]
-
Convert the carboxylic acid fragment 258 to the corresponding acyl chloride by treating with oxalyl chloride in DCM.
-
Subject the crude acyl chloride to the indazole amine fragment 259 and pyridine at a temperature of -30 to -40°C to form the core structure of entrectinib.
-
Purify the product by trituration from a mixture of solvents to achieve >95% purity.
-
Cleave the trifluoroacetate group using K₂CO₃ in aqueous MeOH at 10°C.
-
Isolate the amorphous entrectinib by filtration and precipitation.
-
Recrystallize the amorphous product from an EtOH/water mixture to obtain the desired crystalline form with an overall yield of 66% for the three steps.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 6. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve yields and address common issues encountered during the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and optimized method is the transformation of 6-nitroindole through a nitrosation reaction.[1][2][3] This process involves reacting 6-nitroindole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl), which leads to a ring-opening and subsequent re-cyclization to form the desired indazole-3-carbaldehyde.[1]
Q2: Why can't I directly formylate 6-nitro-1H-indazole at the C3 position using a Vilsmeier-Haack reaction?
A2: The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective.[1][2] This necessitates alternative synthetic strategies, with the nitrosation of the corresponding indole being the most successful approach.
Q3: My reaction yield is very low. What are the common causes?
A3: Low yields are a frequent issue. The primary cause is often a competing side reaction that leads to the formation of deep red-colored dimeric byproducts.[1][2] This occurs when a molecule of the starting indole material acts as a nucleophile and attacks a reactive intermediate of the main reaction pathway. Additionally, since 6-nitroindole is an electron-deficient substrate, it is less reactive and may require more forcing conditions to achieve complete conversion, leading to low yields if reaction time or temperature is insufficient.[1][4]
Q4: How can I minimize the formation of dimeric side products and improve my yield?
A4: To suppress the formation of dimers, it is crucial to maintain a low concentration of the nucleophilic starting material (6-nitroindole) throughout the reaction. This is best achieved by employing a "reverse addition" technique: a solution of the 6-nitroindole is added slowly (e.g., via syringe pump) to the pre-formed nitrosating mixture (NaNO₂ and acid).[1][2][4] This optimized procedure has been shown to significantly improve yields by favoring the desired intramolecular cyclization over the intermolecular side reaction.[2]
Q5: The reaction seems to be very slow or doesn't go to completion. What should I do?
A5: Electron-deficient indoles, such as 6-nitroindole, are inherently less reactive in this transformation.[1] If the reaction is sluggish at room temperature, it is often necessary to increase the temperature. Heating the reaction mixture, for instance to 50°C or even 80°C, after the initial addition can drive the reaction to completion.[2][4] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time at the elevated temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time for the electron-deficient 6-nitroindole. | 1. After the initial addition at a lower temperature (e.g., 0-20°C), heat the reaction mixture to 50°C and monitor for completion over several hours (up to 48h).[1][4] |
| 2. Incorrect stoichiometry of reagents (NaNO₂, HCl). | 2. Use a significant excess of the nitrosating agent. Ratios of NaNO₂ (8 equiv.) and HCl (7 equiv.) relative to the indole have been reported to be effective for nitroindoles.[1][2] | |
| 3. Degradation of sodium nitrite. | 3. Use a fresh, high-purity source of sodium nitrite. | |
| Product is a Deep Red or Brown Color, Difficult to Purify | 1. Significant formation of dimeric byproducts. | 1. Employ the "reverse addition" method: add the 6-nitroindole solution slowly to the acid/NaNO₂ mixture.[1][2] This keeps the indole concentration low and minimizes dimerization. |
| 2. Oxidation of intermediates or product. | 2. Perform the reaction under an inert atmosphere (e.g., Argon) to prevent unwanted oxidation by atmospheric oxygen.[2] | |
| Multiple Spots on TLC, Inseparable by Column Chromatography | 1. Incomplete conversion of intermediates to the final product. | 1. Ensure the reaction has gone to completion by increasing the reaction time or temperature and monitoring with TLC/LC-MS. |
| 2. Formation of isomeric byproducts or degradation. | 2. Re-evaluate the purification conditions. Try a different solvent system (eluent) for column chromatography or consider recrystallization as an alternative purification method. |
Quantitative Data Summary
The table below summarizes reaction conditions and isolated yields for the synthesis of this compound from 6-nitroindole reported in the literature.
| Starting Material | Reagents & Stoichiometry | Solvent | Temperature & Time | Isolated Yield | Reference |
| 6-Nitroindole | 1. NaNO₂ (2.9 equiv.) 2. 6 M HCl (1.5 equiv.) | Water | 20°C, 90 min | 77% | [3] |
| 5-Nitroindole | 1. NaNO₂ (8 equiv.) 2. 2 N HCl (7 equiv.) | Water:DMF (5.3:3) | 50°C, 12 h | Incomplete Reaction | [1] |
| 5-Nitroindole | 1. NaNO₂ (8 equiv.) 2. 2 N HCl (2.7 equiv.) | Water:DMF (5.3:3) | 50°C, 48 h | 99% | [1][4] |
*Data for the closely related 5-nitroindole is included to illustrate the effect of reaction conditions on electron-deficient substrates.
Detailed Experimental Protocols
Protocol 1: Synthesis at Room Temperature (Adapted from ChemicalBook) [3]
-
Preparation: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add sodium nitrite (6.38 g, 92.5 mmol) to distilled water (150 mL).
-
Addition of Substrate: To the stirred solution, slowly add 6-nitroindole (5.15 g, 31.7 mmol) at 20°C. Continue vigorous stirring for approximately 5 minutes until a homogeneous yellow suspension is formed.
-
Acidification: Add 6 M hydrochloric acid (14 mL) dropwise to the suspension using an addition funnel over a period of 30 minutes. Maintain the reaction temperature at 20°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 20°C for 90 minutes. Monitor the reaction's completion by LC-MS.
-
Work-up: Upon completion, filter the reaction mixture under vacuum. Collect the precipitate and wash it with additional distilled water (50 mL).
-
Drying: Dry the collected solid to obtain this compound as an orange solid (Expected yield: ~77%).
Protocol 2: Optimized Synthesis with Reverse Addition and Heating (Adapted from Chevalier et al.) [1][2][4]
-
Preparation of Nitrosating Mixture: In a round-bottomed flask under an Argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol) in a mixture of deionized water (1.6 mL) and DMF. Cool the solution to 0°C in an ice bath. Slowly add 2 N aqueous HCl (3.5 mL, 7 mmol) and stir for 10 minutes.
-
Preparation of Substrate Solution: In a separate flask, dissolve 6-nitroindole (1 mmol, 1 equiv.) in DMF (3 mL).
-
Reverse Addition: Add the 6-nitroindole solution to the nitrosating mixture at 0°C very slowly over a period of 2 hours using a syringe pump.
-
Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir for up to 48 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with petroleum ether/EtOAc, 8:2) to yield the pure product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A troubleshooting guide for diagnosing and solving low yield issues.
References
Technical Support Center: Optimization of Reaction Conditions for Electron-Poor Indoles
Welcome to the technical support center for the synthesis and functionalization of electron-poor indoles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with electron-poor indoles often sluggish or low-yielding compared to their electron-rich counterparts?
A1: The reduced nucleophilicity of the indole ring is the primary reason for decreased reactivity. Electron-withdrawing groups (EWGs) diminish the electron density of the pyrrole moiety, making it less susceptible to electrophilic attack, a common step in many indole functionalization reactions.[1][2][3] This lower reactivity often necessitates harsher reaction conditions, which can lead to side reactions and decomposition.
Q2: What are the most common challenges encountered when working with electron-poor indoles?
A2: Researchers frequently face the following challenges:
-
Low reaction yields: Due to the decreased reactivity of the indole nucleus.[1]
-
Poor regioselectivity: While C3 functionalization is typical for indoles, competing reactions at other positions can occur under forcing conditions.
-
Substrate decomposition: Harsher conditions (e.g., high temperatures, strong acids or bases) required to drive the reaction can lead to the degradation of the starting material or product.
-
Difficulty in catalyst activation and turnover: The electron-poor nature of the substrate can sometimes hinder the efficiency of catalytic cycles, particularly in cross-coupling reactions.
Q3: How can I improve the yield of my reaction involving an electron-poor indole?
A3: To improve yields, consider the following strategies:
-
Catalyst Choice: Employ highly active catalysts. For example, in palladium-catalyzed reactions, using electron-rich and bulky phosphine ligands can enhance catalytic activity.[4]
-
Solvent Selection: The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like DMSO or DMF can often improve solubility and reaction rates.[4][5]
-
Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote decomposition. A systematic optimization is crucial.
-
Protecting Groups: The use of N-protecting groups can modulate the electronic properties of the indole ring and, in some cases, direct the regioselectivity of the reaction.[4][6] Common protecting groups include Boc, Ts, and SEM.[4]
Q4: Are there specific catalysts that are more effective for coupling reactions with electron-poor indoles?
A4: Yes, the choice of catalyst is critical. For palladium-catalyzed cross-coupling reactions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with suitable ligands are often effective.[4][7] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For certain transformations, copper catalysts have also shown promise.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivated starting material. | 1. Screen different catalysts and ligands. For Pd-catalyzed reactions, consider more electron-rich and bulky ligands. 2. Incrementally increase the reaction temperature while monitoring for decomposition. 3. Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).[4][5] 4. Ensure the purity of the starting indole and reagents. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions are too harsh, leading to non-selective reactions. 2. The directing effect of substituents is not strong enough. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a directing group on the indole nitrogen to favor a specific position. |
| Product decomposition | 1. Reaction temperature is too high. 2. The product is unstable to the acidic or basic reaction conditions. 3. The product is sensitive to air or moisture. | 1. Reduce the reaction temperature. 2. Use milder reaction conditions or neutralize the reaction mixture promptly during workup.[8] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield despite good conversion | 1. Product loss during workup and purification. 2. Reversible reaction equilibrium. | 1. Optimize the extraction and chromatography procedures. Check for product solubility in the aqueous layer.[8] 2. Consider using a Dean-Stark trap to remove byproducts like water if applicable. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling of an electron-poor bromo-indole with a boronic acid. Note: This is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the electron-poor bromo-indole (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[4]
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, or DMF). The choice of solvent can be critical for success.[4]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Visual Guides
Caption: General workflow for optimizing cross-coupling reactions.
Caption: A logical guide for troubleshooting common reaction issues.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.org [mdpi.org]
- 7. mdpi.com [mdpi.com]
- 8. How To [chem.rochester.edu]
Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Nitro-1H-indazole-3-carbaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent results or loss of compound activity over a short period in solution.
-
Question: My experimental results are not reproducible, and I suspect the this compound solution is degrading. What could be the cause?
-
Answer: The instability of this compound in solution can be attributed to several factors, primarily related to its functional groups: the nitro group, the aldehyde group, and the indazole ring itself. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air, converting the aldehyde to a less active carboxylic acid.[1] Additionally, nitroaromatic compounds can be sensitive to light and may undergo photodegradation.[2][3][4] The stability can also be significantly influenced by the pH of the solution and the storage temperature.[1]
Issue 2: Visible color change of the solution over time.
-
Question: My solution of this compound is changing color. What does this indicate?
-
Answer: A color change in the solution is a common indicator of chemical degradation. For nitroaromatic compounds, this can be due to a variety of reactions, including the formation of degradation products with different chromophores. It is crucial to correlate this visual observation with analytical techniques like HPLC-UV to monitor the appearance of new peaks corresponding to degradation products and the decrease in the parent compound's peak.
Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Question: I am observing unexpected peaks in my HPLC analysis of a this compound solution. How can I identify these and prevent their formation?
-
Answer: The appearance of new peaks strongly suggests the degradation of the parent compound. To identify these, hyphenated techniques like LC-MS are invaluable as they provide structural information about the degradation products.[5][6] Common degradation pathways to consider are:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (6-nitro-1H-indazole-3-carboxylic acid). This is a common degradation pathway for aromatic aldehydes.[1]
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.
-
Hydrolysis: Depending on the pH, the indazole ring or its substituents might undergo hydrolysis, although the indazole ring itself is generally stable.[7]
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of various photoproducts.[2][3][4]
To prevent the formation of these impurities, it is recommended to work with freshly prepared solutions, protect solutions from light, use deoxygenated solvents, and maintain appropriate pH and temperature conditions.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes oxidation and degradation from atmospheric moisture and oxygen.
-
-
Q2: What is the best way to prepare and store solutions of this compound?
-
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored in amber vials to protect from light, purged with an inert gas to remove oxygen, and kept at low temperatures (2-8°C). The choice of solvent is also critical; aprotic solvents are generally preferred to minimize reactions involving the aldehyde group.
-
Stability in Different Conditions
-
Q3: How does pH affect the stability of this compound in aqueous solutions?
-
A3: The stability of the compound is expected to be pH-dependent. While specific data for this compound is limited, indazole derivatives can have varying stability in acidic or basic conditions. The aldehyde group can be more susceptible to certain reactions at different pH values. It is advisable to conduct preliminary stability studies at the intended experimental pH.
-
-
Q4: Is this compound sensitive to light?
-
Q5: What is the thermal stability of this compound in solution?
Data Presentation
Table 1: Summary of Expected Stability of this compound in Solution
| Parameter | Condition | Expected Stability | Potential Degradation Pathways | Recommendations |
| Temperature | 2-8°C (in solution) | Moderate | Slow degradation | Store solutions refrigerated. |
| Ambient Temperature | Low to Moderate | Increased rate of oxidation and other reactions. | Prepare solutions fresh; avoid prolonged storage at RT. | |
| Elevated Temperature | Low | Accelerated degradation, potential for thermal decomposition.[8][9][10] | Avoid heating unless necessary for a reaction. | |
| Light | Protected from Light | Moderate to High | - | Use amber vials or cover with foil. |
| Exposed to Ambient/UV Light | Low | Photodegradation, formation of photoproducts.[2][3][4] | Work in a fume hood with the sash down or in a dark room. | |
| Atmosphere | Inert (N₂ or Ar) | High | - | Use deoxygenated solvents and purge headspace with inert gas. |
| Air | Low | Oxidation of the aldehyde to a carboxylic acid.[1] | Minimize exposure to air. | |
| pH | Neutral (approx. 7) | Moderate | General degradation pathways. | Buffer the solution if pH control is critical. |
| Acidic | Low to Moderate | Potential for acid-catalyzed reactions. | Evaluate stability at the specific acidic pH of the experiment. | |
| Basic | Low | Potential for base-catalyzed reactions. | Evaluate stability at the specific basic pH of the experiment. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of the compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or DMSO) to prepare a 1 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent system (e.g., buffer at a specific pH, water, organic solvent) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Stress Conditions:
-
Thermal Stress: Incubate test solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Photostability: Expose test solutions to a light source (e.g., a photostability chamber with controlled UV and visible light) and keep a control sample in the dark.
-
pH Stress: Adjust the pH of aqueous solutions using dilute HCl or NaOH to desired levels (e.g., pH 2, 7, 9) and incubate at a controlled temperature.
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the test solution.
-
-
Time Points:
-
Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is a good starting point.
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm and a secondary wavelength).
-
Quantification: Determine the percentage of the remaining this compound and the formation of any degradation products by comparing peak areas to the t=0 sample.
-
Mandatory Visualization
Caption: Experimental workflow for stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde
This technical support guide provides recommended storage conditions, answers to frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-Nitro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C. It should be protected from light and moisture.
Q2: Why is an inert atmosphere recommended for storage?
A2: this compound, like many complex organic molecules, can be sensitive to oxidation. Storing it under an inert atmosphere minimizes the risk of degradation from reactions with atmospheric oxygen, which can compromise the compound's purity and activity.
Q3: Can I store this compound at room temperature?
A3: While some related compounds may be stored at room temperature, refrigerated conditions (2-8°C) are recommended for this compound to slow down potential degradation pathways and ensure maximum shelf life. For short-term use, tightly sealed storage at room temperature in a desiccator may be acceptable, but this is not recommended for long-term storage.
Q4: What are the signs of degradation of this compound?
A4: The product is typically a yellow to brown solid.[1] A significant change in color, such as darkening, or a change in physical form, may indicate degradation. If you observe any such changes, it is advisable to re-analyze the material for purity before use.
Q5: What materials are incompatible with this compound?
A5: As a nitroaromatic compound, it should be stored away from strong oxidizing agents and strong reducing agents.[2] Contact with incompatible materials can lead to vigorous reactions and compromise the stability of the compound.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize degradation and preserve long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation.[1] |
| Container | Tightly sealed, light-resistant | To protect from moisture and light. |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure safety. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents | To avoid hazardous reactions.[2] |
Troubleshooting Guide
Issue: The compound has changed color or appearance.
-
Possible Cause 1: Exposure to air and/or light.
-
Solution: Ensure the container is always tightly sealed after use and stored in a dark place. If possible, purge the container with an inert gas before sealing.
-
-
Possible Cause 2: Exposure to moisture.
-
Solution: Store the compound in a desiccator, especially if it is being used frequently at room temperature. Ensure the desiccant is active.
-
-
Possible Cause 3: Storage at an inappropriate temperature.
-
Solution: Verify that the storage refrigerator or cold room is maintaining the recommended 2-8°C temperature range.
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Compound degradation.
-
Solution: If the compound has been stored for a long time or under suboptimal conditions, its purity may be compromised. It is recommended to re-qualify the material using an appropriate analytical method (e.g., HPLC, NMR) to confirm its identity and purity before further use.
-
-
Possible Cause 2: Contamination.
-
Solution: Review handling procedures to ensure that the compound is not being contaminated by spatulas, glassware, or solvents. Use clean, dedicated equipment for handling the material.
-
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for handling and storing this compound to ensure its quality for experimental use.
Caption: Workflow for Storage and Handling of this compound.
This diagram outlines the key steps from receiving the compound to its use in experiments, including a troubleshooting path for potential issues.
Signaling Pathway of Degradation
The following diagram illustrates the potential pathways for the degradation of this compound when exposed to suboptimal storage conditions.
Caption: Potential Degradation Pathways for this compound.
This diagram shows how environmental factors can lead to the formation of various degradation products, compromising the integrity of the compound.
References
Troubleshooting low conversion rates in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of indazoles, a critical scaffold in medicinal chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges such as low conversion rates and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Cadogan Reductive Cyclization
Q: I am attempting a Cadogan reductive cyclization to synthesize a 2H-indazole, but I am observing very low to no product formation. What are the common causes and how can I improve my yield?
A: Low yields in the Cadogan reaction are a frequent issue, often stemming from the traditionally harsh reaction conditions. Here are several factors to investigate and optimize:
-
Harsh Reaction Conditions: The classical Cadogan reaction often requires high temperatures (e.g., >150 °C) and an excess of phosphite or phosphine reducing agents, which can lead to substrate degradation and byproduct formation.[1]
-
Troubleshooting: Consider adopting milder reaction conditions. A modified, one-pot procedure using tri-n-butylphosphine as the reducing agent in a solvent like isopropanol (i-PrOH) at a lower temperature of 80°C has been shown to be effective for a variety of substrates.[2][3][4] This approach avoids the need for isolating potentially unstable intermediates.[2][4]
-
-
Steric Hindrance and Electronic Effects: The electronic properties and steric bulk of your substrates can significantly impact the reaction's success.[2]
-
Troubleshooting: While a wide range of electronically diverse ortho-nitrobenzaldehydes and anilines are compatible with milder Cadogan conditions, highly sterically hindered substrates may require longer reaction times or slightly elevated temperatures.[2][3] For substrates with electron-withdrawing groups, you may need to adjust the stoichiometry of the reducing agent.
-
-
Substrate-Specific Issues: Certain functional groups may not be compatible with the reaction conditions. For instance, acidic α-imino protons are not tolerated in some modified Cadogan protocols.[2]
-
Troubleshooting: Carefully examine the functional groups on your starting materials. If you suspect incompatibility, you may need to employ a protecting group strategy or consider an alternative synthetic route.
-
Issue 2: Poor Regioselectivity in Indazole Alkylation
Q: I am trying to synthesize a specific N-substituted indazole via direct alkylation, but I am getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A: Direct alkylation of 1H-indazoles frequently results in a mixture of 1- and 2-substituted products, which can be challenging to separate.[4]
-
Troubleshooting: Instead of direct alkylation, consider a cyclization approach that selectively generates the desired 2H-indazole isomer. The Cadogan reductive cyclization of ortho-imino-nitrobenzenes is a highly effective method for selectively producing 2H-indazoles.[4] This method has been successfully applied to the synthesis of N2-alkyl indazoles using various aliphatic amines.[3]
Issue 3: Incomplete Conversion in Davis-Beirut Reaction
Q: My Davis-Beirut reaction for the synthesis of a 2H-indazole is not going to completion. What factors could be hindering the reaction?
A: The Davis-Beirut reaction is a powerful method for 2H-indazole synthesis, but its efficiency can be sensitive to reaction conditions, particularly the solvent system.
-
Solvent and Water Content: The presence of water can significantly influence the yield of the Davis-Beirut reaction. In some cases, the addition of water to an alcohol solvent can dramatically increase the yield.[5] However, an excess of water can also lead to competing side reactions, such as the cleavage of the key nitroso imine intermediate.[6]
-
Troubleshooting: Systematically optimize the water content in your reaction mixture. A good starting point is to test a range of water concentrations (e.g., 0-20%) in your alcohol solvent to find the optimal balance for your specific substrate.
-
-
Substrate Reactivity: The nature of the amine and alcohol used can affect the reaction rate and overall yield. For example, using secondary alcohols or anilines has been reported to reduce the efficiency of the reaction.[5]
-
Catalysis: The Davis-Beirut reaction can be catalyzed by both acid and base.[7]
-
Troubleshooting: If the standard basic conditions (e.g., aqueous KOH in methanol) are not effective, an acid-catalyzed approach using a mild acid like acetic acid in methanol could be beneficial, and has been shown to lead to rapid reaction times.[7]
-
Data on Optimized Reaction Conditions
For your reference, the following table summarizes optimized conditions for a mild, one-pot Condensation-Cadogan Reductive Cyclization.
| Parameter | Optimized Condition | Source |
| Reducing Agent | Tri-n-butylphosphine | [2][3][4] |
| Solvent | Isopropanol (i-PrOH) | [2] |
| Temperature | 80 °C | [2] |
| Key Feature | One-pot procedure | [2][3][4] |
Experimental Protocols
General Protocol for Mild, One-Pot Condensation-Cadogan Reductive Cyclization of o-Nitrobenzaldehydes and Amines
This protocol is adapted from the work of Genung, Wei, and Aspnes (2014).[2][3][4]
-
Reaction Setup: To a solution of the ortho-nitrobenzaldehyde (1.0 equivalent) in isopropanol (i-PrOH), add the desired amine (1.0-1.2 equivalents).
-
Condensation: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
Reduction and Cyclization: Add tri-n-butylphosphine (1.2-1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2H-indazole.
Visual Guides
Troubleshooting Workflow for Low Indazole Yield
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and optimized method is the nitrosation of 6-nitroindole using sodium nitrite in a slightly acidic aqueous environment.[1][2][3] This reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate, which then undergoes ring opening and subsequent ring closure to yield the desired indazole-3-carbaldehyde.[2]
Q2: I am observing a deep red or brown coloration in my reaction mixture that is difficult to purify. What is causing this?
The formation of deep red-colored impurities is a documented side reaction, particularly when using electron-rich indoles, but it can also occur with electron-deficient indoles under non-optimized conditions.[2][4] These colored byproducts are typically dimers formed from the nucleophilic addition of the starting indole material to a reaction intermediate.[2][4] To minimize this, a slow, reverse addition of the indole to the nitrosating mixture is recommended.[2][4]
Q3: My yield of the desired product is low, and I am isolating a significant amount of a more polar compound. What could this be?
A common byproduct that is more polar than the desired aldehyde is the corresponding 6-nitro-1H-indazole-3-carboxylic acid.[4] Its formation can be attributed to a plausible dediazoniation process in acidic conditions, followed by oxidation.[4] Careful control of reaction temperature and time can help to minimize the formation of this byproduct.
Q4: Can the Vilsmeier-Haack reaction be used to directly formylate 6-nitro-1H-indazole?
Direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[4] This necessitates the use of alternative synthetic strategies, such as the nitrosation of the corresponding indole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. | - For electron-poor indoles like 6-nitroindole, consider increasing the reaction temperature to ensure full conversion.[4] - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] |
| - Formation of dimer byproducts. | - Employ a reverse addition method: slowly add the 6-nitroindole solution to the cooled nitrosating mixture (sodium nitrite in acidic solution).[2][4] This maintains a low concentration of the nucleophilic indole, disfavoring dimerization.[4] | |
| - Degradation of the product or intermediates. | - Maintain the recommended reaction temperature. Increasing the temperature too high can lead to the degradation of the nitrosating mixture.[2] | |
| Presence of a Red/Brown, Insoluble Material | - Formation of indole dimers. | - As with low yield, utilize the reverse addition technique. - Ensure efficient stirring to prevent localized high concentrations of reactants. |
| - Polymerization of starting material or intermediates. | - Control the rate of acid addition to the sodium nitrite solution to maintain a consistent temperature. | |
| Isolation of 6-nitro-1H-indazole-3-carboxylic acid | - Oxidation of the aldehyde product or an intermediate. | - Work up the reaction promptly upon completion. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although this is not always reported as necessary. |
| Difficulty in Product Purification | - Presence of multiple closely-eluting byproducts. | - Utilize column chromatography on silica gel with a suitable eluent system, such as petroleum ether/ethyl acetate, for purification.[2] - Monitor fractions carefully by TLC to ensure separation of the desired product from isomers and other impurities. |
Experimental Protocol: Synthesis via Nitrosation of 6-Nitroindole
This protocol is a generalized procedure based on literature methods.[1][2]
Materials:
-
6-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethyl Acetate (for extraction)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite in distilled water and cool the solution to 0 °C in an ice bath.
-
Slowly add the required equivalents of hydrochloric acid to the sodium nitrite solution while maintaining the temperature at 0 °C.
-
Reaction: In a separate flask, dissolve the 6-nitroindole in a suitable solvent (if necessary, though it is often added as a solid).
-
Slowly add the 6-nitroindole (or its solution) to the vigorously stirred, pre-cooled nitrosating mixture over a period of time.
-
After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For electron-deficient indoles, gentle heating may be required to drive the reaction to completion.[4]
-
Work-up: Once the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[2]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of byproducts during synthesis.
References
- 1. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
How to avoid dimer formation during indole to indazole transformation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of indazoles from indoles, with a specific focus on preventing the formation of dimeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for transforming indoles into indazoles?
A1: The most prevalent methods include the nitrosation of indoles, often referred to as the Büchi reaction, and the Davis-Beirut reaction. The nitrosation of indoles, particularly to form 1H-indazole-3-carboxaldehydes, is a widely used method.[1][2] The Davis-Beirut reaction offers an alternative pathway to 2H-indazoles and indazolones under both acidic and basic conditions.[3][4]
Q2: What is dimer formation and why does it occur during the indole-to-indazole transformation?
A2: Dimer formation is a common side reaction, particularly during the nitrosation of indoles, which leads to the formation of undesired, often intensely colored, dimeric byproducts.[1][5] This occurs when a molecule of the starting indole, acting as a nucleophile, attacks a reactive intermediate generated during the reaction, such as an oxime.[1] This is especially problematic with electron-rich indoles, which are more nucleophilic.[1]
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: Dimeric byproducts are often characterized by a deep red color.[1][5] Their presence can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots from the starting material and the desired indazole product. Further characterization can be achieved through spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
Q4: Are there alternative synthetic routes to indazoles from indoles that avoid dimer formation?
A4: Yes, several other strategies exist for the synthesis of indazoles that may circumvent the intermediates prone to dimerization. These include methods starting from different precursors such as 2-aminobenzonitriles, o-haloaryl N-sulfonylhydrazones, or through transition metal-catalyzed cyclizations.[6] Exploring these alternative routes can be a viable strategy if dimer formation remains a persistent issue with the nitrosation method.
Troubleshooting Guide: Minimizing Dimer Formation
This guide provides specific troubleshooting steps to minimize or eliminate dimer formation during the nitrosation of indoles.
| Issue | Potential Cause | Recommended Solution |
| High percentage of red, insoluble byproduct. | High local concentration of the indole starting material. | Employ a "reverse addition" technique: slowly add a solution of the indole to the nitrosating mixture. This maintains a low concentration of the nucleophilic indole, favoring the desired intramolecular reaction over intermolecular dimerization.[1][7] |
| Reaction is sluggish and still produces dimers. | Reaction temperature is too high, promoting side reactions. | Conduct the addition of the indole at a lower temperature, such as 0 °C. While the subsequent conversion to the indazole may require warming, keeping the initial addition cold is crucial.[1][5] |
| Low yield of indazole even with slow addition and low temperature. | Inappropriate stoichiometry of reagents. | Optimize the equivalents of the nitrosating agent (e.g., sodium nitrite) and the acid (e.g., HCl). An excess of the nitrosating agent is typically used.[1] |
| Decomposition of starting material or product. | Reaction conditions are too acidic or basic. | For the nitrosation of indoles, maintaining a slightly acidic pH is critical.[1] In the Davis-Beirut reaction, the choice of acid or base and its concentration should be carefully controlled.[3][4] |
| Persistent dimer formation with electron-rich indoles. | High nucleophilicity of the indole substrate. | For highly reactive indoles, in addition to slow addition at low temperature, consider using a more dilute reaction mixture to further decrease the probability of intermolecular reactions. |
Quantitative Data Summary
The following tables summarize the effect of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from indole, highlighting the impact on dimer formation.
Table 1: Effect of Addition Method and Temperature on Indazole Yield
| Entry | Starting Indole | Addition Method | Temperature (°C) | Yield of Indazole (%) | Notes |
| 1 | Indole | Rapid | Room Temp. | 0 | - |
| 2 | 5-Bromoindole | Rapid | Room Temp. | 13 | Significant dimer formation observed.[5] |
| 3 | Indole | Slow (30 min) | Room Temp. | 5 | - |
| 4 | 5-Bromoindole | Slow (30 min) | Room Temp. | 19 | - |
| 5 | Indole | Slow (30 min) | 0 | 40 | Lower temperature significantly improves yield and reduces dimerization.[1][7] |
| 6 | 5-Bromoindole | Slow (30 min) | 0 | 72 | Lower temperature significantly improves yield and reduces dimerization.[1][7] |
Data adapted from Chevalier, A. et al. RSC Adv., 2018, 8, 13121-13128.[1]
Table 2: Optimized Conditions for Various Indole Substrates
| Entry | Starting Indole | Yield of Indazole (%) |
| 1 | 5-Chloroindole | 85 |
| 2 | 6-Chloroindole | 96 |
| 3 | 5-Methoxyindole | 91 |
| 4 | 5-Benzyloxyindole | 91 |
| 5 | 5-Nitroindole | 99 (at 80 °C) |
| 6 | 5-NHBoc-indole | 78 |
Yields obtained using slow addition of the indole at 0 °C, followed by stirring at room temperature or heating as required. Data adapted from Chevalier, A. et al. RSC Adv., 2018, 8, 13121-13128.[1]
Experimental Protocols
Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Minimizing Dimer Formation)
This protocol is based on the optimized procedure reported by Chevalier et al.[1]
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v). Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring.
-
Indole Addition (Reverse Addition): Dissolve the indole (1 equivalent) in a minimum amount of DMF. Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the consumption of the starting material by TLC. Once the starting indole is consumed, the reaction mixture can be allowed to warm to room temperature and stirred until the intermediate oxime is fully converted to the desired indazole-3-carboxaldehyde. For less reactive indoles, gentle heating (e.g., 50 °C) may be required.[1]
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and optimized method is the nitrosation of 6-nitroindole.[1][2] This reaction typically involves treating 6-nitroindole with a nitrosating agent, such as sodium nitrite, in an acidic medium.[1][3] The reaction proceeds through a multi-step pathway that begins with the nitrosation of the indole's C3 position to form an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[3]
Q2: Why is direct formylation of 6-nitro-1H-indazole not a viable method?
A2: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[3][4] This necessitates alternative synthetic strategies, such as the nitrosation of the corresponding indole precursor, to introduce the aldehyde functionality at the 3-position.[3][4]
Q3: What are the primary applications of this compound?
A3: 1H-indazole-3-carboxaldehyde derivatives are crucial intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[4][5][6] The aldehyde group is a versatile handle that can be converted into various other functional groups and used to build more complex molecules, including those with therapeutic potential against diseases like cancer.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Formation of Dimer Byproducts: Nucleophilic addition of the starting indole onto the oxime intermediate can lead to the formation of deep red-colored dimers, significantly reducing the yield.[4] | Employ a "reverse addition" protocol. Slowly add the solution of 6-nitroindole to the pre-formed nitrosating mixture (sodium nitrite in acid). This maintains a low concentration of the nucleophilic indole, minimizing dimer formation.[4] |
| Incomplete Reaction: Electron-poor indoles, such as 6-nitroindole, exhibit lower reactivity and may require more forcing conditions for full conversion.[4] | After the initial addition at a lower temperature (e.g., 0°C), the reaction mixture may need to be heated (e.g., to 80°C) to drive the reaction to completion.[3] Monitor the reaction progress by TLC or LC-MS.[1] |
| Degradation of Nitrosating Agent: The nitrosating mixture can be unstable at elevated temperatures. | If heating is required, ensure it is done after the addition of the indole. Avoid prolonged heating, as it can lead to the degradation of the nitrosating species.[4] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Colored Impurities: The formation of dimer byproducts or other side reactions can result in a crude product that is difficult to purify. | The primary purification method is column chromatography on silica gel.[3] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[3] |
| Product Precipitation: The product may precipitate out of the reaction mixture upon completion. | The product can be isolated by vacuum filtration and washed with water to remove inorganic salts before further purification.[1] |
Experimental Protocols
Optimized Synthesis of this compound via Nitrosation
This protocol is adapted from established procedures for the nitrosation of electron-deficient indoles.[1][3][4]
Materials:
-
6-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2N or 6M solution
-
Deionized Water
-
Dimethylformamide (DMF) - optional, can aid solubility of nitroindoles
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.
-
Slowly add hydrochloric acid (7 equivalents) to the sodium nitrite solution at 0°C. Stir the mixture for 10-15 minutes. The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent the formation of unwanted nitrogen oxide species.[4]
-
Reaction: Dissolve 6-nitroindole (1 equivalent) in a suitable solvent like DMF.
-
Slowly add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of time (e.g., 30 minutes to 2 hours).
-
Reaction Monitoring and Completion: After the addition is complete, monitor the reaction by TLC or LC-MS. For electron-deficient indoles like 6-nitroindole, the reaction mixture is typically heated to 80°C for several hours (e.g., 6 hours) to ensure complete conversion.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration and washed with water.[1] Alternatively, the mixture can be extracted multiple times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford pure this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes via the nitrosation of indoles, highlighting the conditions required for different electronic substitutions.
| Starting Indole | Substituent Position | Electronic Nature | Yield (%) | Key Reaction Conditions | Reference |
| 6-Nitroindole | 6 | Electron-withdrawing | ~77% | Addition at 20°C, then stir for 90 min | [1] |
| 5-Nitroindole | 5 | Electron-withdrawing | Not specified, but requires heating to 80°C | Addition at 0°C, then heat at 80°C for 6h | [3] |
| 5-Bromoindole | 5 | Electron-withdrawing (halogen) | 72% | Slow addition at 0°C | [4] |
| 6-Fluoroindole | 6 | Electron-withdrawing (halogen) | 84% | Stir for 5h at room temperature after addition | [3] |
| Indole (unsubstituted) | - | - | 99% | Stir for 3h at room temperature after addition | [3] |
| 5-Methoxyindole | 5 | Electron-donating | 91% | Optimized slow addition protocol | [4] |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE | 315203-37-3 [amp.chemicalbook.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Impact of acid concentration on nitrosation of indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitrosation of indoles.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Nitrosoindole
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Acid Concentration: | The optimal pH for the nitrosation of many secondary amines is between 3 and 4. Very low pH can lead to the protonation of the amine, reducing its nucleophilicity, while at a higher pH, the concentration of the active nitrosating species is reduced.[1] For some indole derivatives, the reaction rate is surprisingly insensitive to the acidity of the medium.[2] However, it is recommended to start with a mildly acidic condition and optimize from there. For tryptophan, an indole derivative, an optimal HCl concentration has been reported to be in the range of 50-100 mM. |
| Decomposition of the Product: | The stability of N-nitrosoindoles is highly dependent on the pH and the specific indole structure. For instance, some nitrosated indole-3-derivatives are more stable at pH 8 than at pH 2, while the opposite is true for nitrosated 4-chloroindole.[1][3][4] Consider adjusting the workup pH to enhance product stability. |
| Inefficient Nitrosating Agent Formation: | The active nitrosating agent, nitrous acid (HNO₂), is formed in situ from a nitrite salt (e.g., sodium nitrite) and an acid. Ensure thorough mixing and an adequate stoichiometric ratio of the nitrite salt to the acid. |
| Side Reactions: | Dimerization and the formation of other condensation products can be significant side reactions, especially under strongly acidic conditions.[5] One approach to minimize these is the slow, reverse addition of the indole solution to the nitrosating mixture.[5] |
Issue 2: Formation of Unexpected Byproducts
Common Byproducts and Mitigation Strategies
| Byproduct | Identification | Mitigation Strategy |
| Indazole-3-carboxaldehydes: | Can be formed through ring-opening of the indole. This is favored under certain acidic conditions. | The use of slightly acidic conditions and a reverse addition procedure (adding the indole to the nitrosating agent) can significantly minimize this side reaction and lead to high yields of the indazole derivative if that is the desired product.[5] |
| Dimers and Trimers (e.g., Indole Red, Indoxyl Red): | Often colored compounds (red or deep red).[6][7] | These condensation products are often formed from the initial 3-nitrosoindole intermediate.[6] Minimizing the concentration of the indole and maintaining a low reaction temperature can reduce the rate of these subsequent reactions. |
| Isonitroso and Azo-bis-indole Derivatives: | Can be formed, particularly when using specific reaction conditions such as nitrous acid in benzene.[8][9] | Carefully control the solvent and the acid used. The choice of an aprotic solvent like benzene can lead to different product profiles compared to aqueous media. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid concentration for the nitrosation of my specific indole derivative?
A1: The optimal acid concentration can vary significantly depending on the substituents on the indole ring. While a pH range of 3-4 is a general starting point for many nitrosations, some studies on indole nitrosation have shown the reaction rate to be almost insensitive to the acidity of the medium.[2] It is highly recommended to perform small-scale optimization experiments starting with mildly acidic conditions (e.g., 0.1 M HCl) and adjusting the concentration based on your results.
Q2: My N-nitrosoindole product seems to be decomposing during workup. What can I do?
A2: The stability of N-nitrosoindoles is pH-dependent and structure-specific. Some are more stable in slightly basic conditions (pH 8), while others are more stable in acidic conditions (pH 2).[1][3][4] Try adjusting the pH of your aqueous workup solutions to see if stability improves. Additionally, keeping the product cold and minimizing its time in solution can help prevent decomposition.
Q3: I am observing a lot of colored byproducts. What are they and how can I avoid them?
A3: Colored byproducts in indole nitrosation are often dimers or trimers, such as indole red.[6][7] These are typically formed from the reaction of the initial nitrosated indole with unreacted starting material. To minimize these, you can try a slow addition of the indole to the reaction mixture containing the nitrosating agent. This keeps the concentration of free indole low and can favor the desired reaction pathway.
Q4: Can I use other acids besides hydrochloric acid?
A4: Yes, other acids can be used, and the choice of acid can influence the reaction outcome. For example, using acetic acid in a non-polar solvent like benzene has been reported to produce isonitroso and 3-nitroso indole derivatives.[8][9] The choice of acid should be considered as a reaction parameter to be optimized for your specific substrate and desired product.
Experimental Protocols
General Protocol for the N-Nitrosation of Indole
This protocol is a general guideline and may require optimization for specific indole derivatives.
Materials:
-
Indole derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the Indole: Dissolve the indole derivative in an appropriate organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stir bar.
-
Prepare the Nitrosating Agent: In a separate flask, prepare an aqueous solution of sodium nitrite.
-
Cool the Reaction Mixture: Cool both the indole solution and the sodium nitrite solution to 0-5 °C in an ice bath.
-
Acidification and Nitrosation: Slowly add the 1 M HCl solution to the stirred sodium nitrite solution at 0-5 °C to generate nitrous acid in situ. Immediately following, add the pre-cooled indole solution dropwise to the acidic nitrite solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Effect of pH on the Stability of Nitrosated Indoles
| Indole Derivative | More Stable at pH 2 | More Stable at pH 8 | Reference |
| Indole-3-acetonitrile | ✓ | [1][3][4] | |
| Indole-3-carbinol | ✓ | [1][3][4] | |
| Indole | ✓ | [1][3][4] | |
| 4-Chloroindole | ✓ | [1][3][4] |
Visualizations
Caption: General mechanism of acid-catalyzed nitrosation of indole.
Caption: Troubleshooting workflow for the nitrosation of indoles.
References
- 1. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of the nitrosation of 3-substituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers
A detailed examination of the 1H and 13C NMR spectra of 6-Nitro-1H-indazole-3-carbaldehyde is presented, alongside a comparative analysis with related nitroindazole isomers. This guide provides researchers, scientists, and drug development professionals with essential spectral data, experimental protocols, and a logical workflow for the structural elucidation of this important class of compounds.
This compound is a key heterocyclic building block in medicinal chemistry, with the nitro-substituted indazole core being a prevalent scaffold in the development of various therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of this compound and compares its spectral features with other positional isomers to highlight the influence of the nitro group's position on the chemical shifts and coupling constants.
1H and 13C NMR Spectral Data
The 1H and 13C NMR data for this compound and its commercially available or synthetically accessible isomers are summarized in the tables below. All spectra were recorded in DMSO-d6.
Table 1: 1H NMR Spectral Data of Nitro-1H-indazole-3-carbaldehydes in DMSO-d6
| Compound | δ 10.22 (s, 1H, CHO) | δ 8.57 (d, J=1.5 Hz, 1H) | δ 8.29 (dd, J=0.5, 8.9 Hz, 1H) | δ 8.13 (dd, J=2.0, 8.9 Hz, 1H) | Other Protons (δ, ppm) |
| This compound | 10.22 | 8.57 (H-7) | 8.29 (H-5) | 8.13 (H-4) | - |
| 5-Nitro-1H-indazole-3-carbaldehyde | 10.19 | - | - | - | 8.83 (d, J=2.2 Hz, 1H, H-4), 8.36 (dd, J=9.2, 2.2 Hz, 1H, H-6), 7.97 (d, J=9.2 Hz, 1H, H-7) |
| 7-Nitro-1H-indazole-3-carbaldehyde | Data not available in the searched literature. |
Table 2: 13C NMR Spectral Data of Nitro-1H-indazole-3-carbaldehydes in DMSO-d6
| Compound | δ 187.7 (CHO) | δ 146.9 | δ 124.0 | δ 122.4 | δ 118.7 | δ 108.6 | Other Carbons (δ, ppm) |
| This compound | 187.7 | 146.9 (C-6) | 124.0 (C-7a) | 122.4 (C-4) | 118.7 (C-5) | 108.6 (C-7) | 141.2 (C-3a), 140.8 (C-3) |
| 5-Nitro-1H-indazole-3-carbaldehyde | 187.8 | 143.5 (C-5) | 142.1 (C-7a) | 121.8 (C-7) | 119.3 (C-6) | 114.2 (C-4) | 140.5 (C-3a), 127.2 (C-3) |
| 7-Nitro-1H-indazole-3-carbaldehyde | Data not available in the searched literature. |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Parameters
-
Instrument: Bruker Avance III HD 400 or equivalent spectrometer.
-
Frequency: 400 MHz for 1H NMR and 100 MHz for 13C NMR.
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
-
13C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the 1H and 13C NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Comparison and Interpretation
The position of the electron-withdrawing nitro group significantly influences the electronic environment of the protons and carbons in the indazole ring, leading to distinct chemical shifts.
-
1H NMR: In this compound, the proton at the 7-position (H-7) appears as a doublet at a downfield chemical shift of 8.57 ppm due to the deshielding effect of the adjacent nitro group and the pyrazole ring. The protons H-5 and H-4 also exhibit characteristic doublet of doublets patterns. In contrast, for the 5-nitro isomer, the proton at the 4-position (H-4) is the most deshielded aromatic proton, appearing as a doublet at 8.83 ppm. The absence of data for the 7-nitro isomer prevents a direct comparison.
-
13C NMR: The carbon atom directly attached to the nitro group (C-6 in the target compound) resonates at a downfield chemical shift of 146.9 ppm. This is a characteristic feature that aids in the assignment of the nitro group's position. Similarly, in the 5-nitro isomer, the C-5 carbon is observed at 143.5 ppm. The aldehyde carbon appears consistently around 187.7-187.8 ppm in both isomers.
This comparative analysis demonstrates the power of NMR spectroscopy in distinguishing between positional isomers of substituted indazoles. The detailed spectral data and protocols provided in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel indazole-based compounds.
Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic intermediates like 6-Nitro-1H-indazole-3-carbaldehyde is paramount. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the characterization of this compound, complete with detailed experimental protocols and supporting data.
Overview of Analytical Approaches
This compound, a key building block in medicinal chemistry, requires robust analytical methods to ensure its identity, purity, and stability. While both LC-MS and HPLC-UV are suitable for its analysis, they offer distinct advantages. LC-MS provides superior sensitivity and structural information through mass-to-charge ratio (m/z) and fragmentation data, making it ideal for impurity identification. HPLC-UV, on the other hand, is a widely accessible and cost-effective technique for routine purity assessments and quantification.
LC-MS Characterization
LC-MS is a powerful technique for the definitive identification and sensitive detection of this compound and its potential impurities.
Experimental Protocol: LC-MS
Sample Preparation: A stock solution of 1 mg/mL this compound is prepared in acetonitrile. A working standard of 10 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-500
Data Presentation: LC-MS
Table 1: Expected LC-MS Data for this compound
| Analyte | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₅N₃O₃ | 191.15 | 192.04 |
Table 2: Proposed MS/MS Fragmentation of [M+H]⁺ at m/z 192.04
Based on the fragmentation patterns of similar nitroaromatic compounds, the following product ions are anticipated upon collision-induced dissociation (CID). The primary fragmentation pathways for nitroimidazoles often involve the loss of the nitro group (NO₂) or HONO.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 192.04 | 146.05 | NO₂ (46 Da) | Protonated 1H-indazole-3-carbaldehyde |
| 192.04 | 162.03 | NO (30 Da) | [M+H-NO]⁺ |
| 192.04 | 118.05 | NO₂ + CO (74 Da) | Protonated indazole |
| 146.05 | 118.05 | CO (28 Da) | Protonated indazole |
Comparison with HPLC-UV
HPLC-UV offers a reliable and economical alternative for the routine analysis of this compound, particularly for purity and content uniformity assays.
Experimental Protocol: HPLC-UV
Sample Preparation: Identical to the LC-MS protocol.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Data Presentation: Comparison of Analytical Techniques
Table 3: Performance Comparison of LC-MS and HPLC-UV
| Parameter | LC-MS | HPLC-UV |
| Specificity | Very High (based on retention time and m/z) | Moderate (based on retention time and UV spectrum) |
| Sensitivity | High (ng/mL to pg/mL range) | Lower (µg/mL range) |
| Identification | Confirmatory (provides molecular weight and structural information) | Tentative (based on comparison with a reference standard) |
| Impurity Profiling | Excellent for identifying unknown impurities | Good for quantifying known impurities with a chromophore |
| Cost & Complexity | High | Low |
| Robustness | Moderate | High |
While LC-UV is a robust method for routine quantification, LC-MS is superior for the identification of unknown impurities and for trace-level analysis.[1][2] For pharmaceutical development, LC-MS is invaluable for characterizing potential degradants and impurities that may lack a UV chromophore.[1]
Visualizing the Workflow and Biological Context
To further clarify the analytical process and potential biological relevance of this compound, the following diagrams are provided.
References
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Indazole Derivatives
High-resolution mass spectrometry (HRMS) has become an indispensable tool for the structural characterization, quantification, and metabolic profiling of indazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities and in forensic science for the identification of synthetic cannabinoids, a major class of new psychoactive substances (NPS).[1][2] The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide unambiguous elemental compositions, enabling confident identification of novel compounds and differentiation from structurally similar isomers.[3][4]
This guide provides an objective comparison of HRMS-based methodologies for analyzing indazole derivatives, supported by experimental data from recent scientific literature.
Experimental Protocols: A Methodological Overview
The successful analysis of indazole derivatives by HRMS relies on optimized sample preparation, chromatographic separation, and mass spectrometric conditions.
Sample Preparation
The choice of sample preparation technique is dictated by the complexity of the sample matrix.
-
Liquid-Liquid Extraction (LLE): For relatively clean samples, such as drug-infused papers or e-cigarette liquids, a simple dilution and extraction with an organic solvent like methanol is often sufficient. Formic acid is typically added to promote ionization in positive ESI mode.[3]
-
Solid-Phase Extraction (SPE): For complex biological or environmental matrices like wastewater, SPE is employed to clean up the sample and concentrate the analytes. Oasis MCX (Mixed-Mode Cation Exchange) cartridges are effective for extracting a wide range of indazole amide synthetic cannabinoids and their metabolites.[5]
Liquid Chromatography (LC)
Liquid chromatography is typically coupled with HRMS to separate different indazole derivatives and their isomers prior to detection.
-
Column: Reversed-phase columns, such as C18, are commonly used for separation.[5]
-
Mobile Phases: The mobile phase usually consists of a gradient mixture of water (A) and an organic solvent like methanol or acetonitrile (B), both containing a small percentage (e.g., 0.1%) of formic acid to facilitate protonation.[5][6]
-
Gradient: A typical gradient might start with a high percentage of aqueous phase, gradually increasing the organic phase to elute compounds based on their hydrophobicity.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Electrospray ionization (ESI) in positive mode is the most common technique for analyzing indazole derivatives, as the indazole core is readily protonated.[3]
-
Instrumentation: High-resolution instruments like the Q-Exactive Plus Orbitrap are frequently used.[3]
-
Acquisition Mode: Data is acquired in both full scan mode for detecting all ions and tandem MS (MS/MS) mode for structural elucidation. A resolution of 140,000 FWHM (Full Width at Half Maximum) is often employed to ensure high mass accuracy.[3]
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) is used in MS/MS experiments to fragment the precursor ions and generate characteristic product ions.[3]
Quantitative Performance Comparison
HRMS and other mass spectrometry techniques offer varying levels of sensitivity for the quantification of indazole derivatives. The table below summarizes performance data from different studies.
| Analytical Method | Analyte Class | Matrix | Linearity Range | LOD | LOQ | Reference |
| LC-MS/MS | 38 Indazole Amide SCs & 15 Metabolites | Wastewater | Not specified | 0.03–1.30 ng/L | 0.11–4.30 ng/L | [5] |
| GC-MS | 5 Indole/Indazole Amide SCs | E-cigarette Oil | 0.025–1 mg/mL | Not specified | 25 ng/mL | [7] |
| LC-HRMS | Indoxyl Sulfate & p-Cresyl Sulfate | Human Serum | 100–40,000 ng/mL | Not specified | 100 ng/mL | [6] |
SC: Synthetic Cannabinoid; LOD: Limit of Detection; LOQ: Limit of Quantification.
HRMS for Structural Elucidation and Isomeric Differentiation
A key advantage of HRMS is its ability to provide high-confidence structural information through accurate mass measurements and fragmentation analysis.
Accurate Mass and Fragmentation Data
The accurate mass of both the precursor ion and its fragment ions allows for the calculation of elemental formulas, which is critical for identifying unknown compounds or confirming the structure of synthesized derivatives.[1]
Table 2: Example HRMS/MS Data for an Indazole Synthetic Cannabinoid (5F-MDMB-PICA)
| Ion Type | Observed m/z | Calculated m/z | Formula | Mass Error (ppm) | Reference |
| [M+H]⁺ | 377.2236 | 377.2238 | C₂₁H₂₉FN₃O₃ | -0.5 | Data derived from[3] |
| Fragment | 233.1084 | 233.1088 | C₁₃H₁₄FN₂O | -1.7 | Data derived from[3] |
| Fragment | 145.0502 | 145.0502 | C₈H₆FN₂ | 0.0 | Data derived from[8] |
Differentiation of Isomers
Distinguishing between positional isomers is a significant analytical challenge. HRMS/MS is a powerful technique for this purpose, as isomers often yield different fragment ions or varying abundance ratios of common fragments.[9] For particularly challenging cases, such as differentiating substitutions on an aromatic ring, coupling rapid analysis techniques like Direct Analysis in Real Time (DART) with HRMS and using machine learning algorithms (e.g., Random Forest) has proven highly effective.[10] This approach can achieve high classification success rates for positional isomers that are otherwise difficult to distinguish.[10]
Visualizing HRMS Workflows and Fragmentation
Diagrams are essential for understanding the complex processes involved in HRMS analysis.
Caption: General experimental workflow for the HRMS analysis of indazole derivatives.
Caption: Key fragmentation pathways for indazole-3-carboxamide derivatives in HRMS/MS.
References
- 1. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of isomeric precursors is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the chemical reactivity of 5-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carbaldehyde, focusing on the electronic effects of the nitro group on the aldehyde functionality.
Electronic Effects and Predicted Reactivity
The primary determinant of the reactivity of the aldehyde group in these molecules is the extent to which the electron-withdrawing nitro group (-NO₂) deactivates the indazole ring and, consequently, enhances the electrophilicity of the carbonyl carbon. The electronic influence of a substituent on a benzene ring is often described by resonance and inductive effects. While the indazole system is more complex, similar principles apply.
In 5-nitro-1H-indazole-3-carbaldehyde , the nitro group is in a position analogous to a para substituent in a benzaldehyde system relative to the C3-position through the heterocyclic ring. This allows for strong resonance delocalization of the electron-withdrawing effect, which significantly increases the partial positive charge on the carbonyl carbon.
In This compound , the nitro group is in a position more akin to a meta substituent. While it still exerts a strong inductive electron-withdrawing effect, the resonance effect on the C3-aldehyde is less direct.
Based on these electronic arguments, it is predicted that 5-nitro-1H-indazole-3-carbaldehyde will be more reactive towards nucleophiles than its 6-nitro counterpart . This is due to the greater stabilization of the negative charge in the transition state of nucleophilic addition through resonance.
Comparative Data Summary
The following table summarizes the available data and predictions for the two isomers. It is important to note that the pKa values are for the parent nitroindazoles and are used here as an indicator of the overall electronic environment.
| Property | 5-Nitro-1H-indazole-3-carbaldehyde | This compound | Reference(s) |
| Predicted Aldehyde Reactivity | Higher | Lower | |
| Electronic Effect at C3 | Strong Resonance + Inductive | Primarily Inductive | |
| Parent Indazole pKa (protonated) | -0.96 | -0.97 | [1] |
Experimental Protocols
While direct comparative studies are lacking, the following protocols provide examples of reactions involving these aldehydes, which can be adapted for comparative analysis.
Synthesis via Nitrosation of Nitroindoles
The synthesis of both isomers can be achieved by the nitrosation of the corresponding 5-nitro- and 6-nitroindoles. The reaction conditions reported in the literature suggest that 5-nitroindole is less reactive than other substituted indoles, requiring higher temperatures for the reaction to proceed to completion.
Protocol for 5-Nitro-1H-indazole-3-carbaldehyde Synthesis [2][3]
-
To a solution of sodium nitrite (NaNO₂, 1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water at 0 °C, slowly add 2 N HCl (10.5 mL, 21 mmol, 7 equiv.).
-
Keep the resulting mixture under an argon atmosphere for 10 minutes before adding 9 mL of DMF.
-
Add a solution of 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in 9 mL of DMF at 0 °C.
-
Heat the reaction mixture to 80 °C and stir under argon for 6 hours.
-
After cooling, extract the mixture three times with ethyl acetate (EtOAc), and wash the combined organic layers with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol for 6-Nitro-1H-indazole-3-carboxaldehyde Synthesis [4]
-
In a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol) to distilled water (150 mL).
-
Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20 °C and stir vigorously until a homogeneous suspension is formed (approximately 5 minutes).
-
Add 6 M hydrochloric acid (HCl, 14 mL) dropwise to the bright yellow suspension over 30 minutes.
-
Maintain the reaction temperature at 20 °C and continue stirring for 90 minutes.
-
Monitor the reaction completion by LC-MS.
-
Upon completion, filter the reaction mixture under vacuum, collect the precipitate, and wash it with additional distilled water (50 mL).
-
Dry the washed precipitate to obtain the target product.
Proposed Experiments for Direct Comparison
To obtain quantitative data on the relative reactivity of 5-nitro- and this compound, the following experiments are proposed:
-
Competitive Reaction: A reaction where equimolar amounts of both isomers are treated with a limiting amount of a common nucleophile (e.g., a stabilized ylide in a Wittig reaction, or a Grignard reagent). The product ratio, determined by techniques such as ¹H NMR spectroscopy or HPLC, would provide a direct measure of their relative reactivity.
-
Kinetic Studies: The rate of reaction of each isomer with a suitable nucleophile could be monitored independently under identical conditions using spectroscopic methods (e.g., UV-Vis or NMR). This would allow for the determination of the rate constants for each reaction.
-
¹³C NMR Spectroscopy: A comparison of the ¹³C NMR chemical shifts of the carbonyl carbon in both isomers would provide insight into their relative electrophilicity. A more downfield chemical shift for the carbonyl carbon of the 5-nitro isomer would support the prediction of its higher reactivity.
Conclusion
Based on fundamental principles of electronic effects in organic chemistry, 5-nitro-1H-indazole-3-carbaldehyde is predicted to be more reactive towards nucleophilic attack than this compound . This is attributed to the more effective delocalization of the electron-withdrawing effect of the nitro group from the 5-position to the C3-aldehyde, leading to a more electrophilic carbonyl carbon. While direct experimental comparisons are currently unavailable, the provided synthetic protocols can be adapted for such studies. Further investigation through competitive reactions, kinetic analysis, and spectroscopic comparison is recommended to quantitatively validate this prediction and provide valuable data for synthetic and medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the exploration of diverse chemical scaffolds. Among these, nitroindazoles have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various nitroindazole derivatives, with a particular focus on the 6-nitroindazole scaffold, placing it in context with other isomeric and substituted analogs. While direct comparative data for 6-Nitro-1H-indazole-3-carbaldehyde is limited in current literature, this guide synthesizes available experimental data for related compounds to offer valuable insights into their potential.
I. Comparative Biological Activities of Nitroindazole Derivatives
Nitroindazoles have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The position of the nitro group on the indazole ring, along with other substitutions, plays a crucial role in determining the specific biological activity and potency of these compounds.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. Notably, derivatives of 6-nitroindazole have shown promising activity.
A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line. The nitro-based indazoles, in particular, exhibited IC50 values in the range of 5–15 μM[1]. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.
While direct data for this compound is not available, the activity of these related compounds underscores the potential of the 6-nitroindazole scaffold in the development of new anticancer agents.
Antiparasitic Activity
Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections. Research into nitroindazoles has revealed their potential against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.
Recent research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. These compounds have been synthesized and evaluated for their inhibitory effects on different Leishmania species[2]. The specific activity of these derivatives highlights the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic effects.
Antimicrobial Activity
The antibacterial and antifungal potential of nitroindazoles has also been explored. A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms[3].
Anti-inflammatory Activity
Indazole derivatives, including 6-nitroindazole, have been investigated for their anti-inflammatory properties. One study demonstrated that 6-nitroindazole exhibited the highest inhibition of DPPH free radical generation among the tested indazoles and also showed a potent inhibitory activity on IL-1β[4].
II. Data Summary
The following tables summarize the available quantitative data for the biological activities of various nitroindazole derivatives.
Table 1: Anticancer Activity of 6-Nitroindazole Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [1] |
Table 2: Antiparasitic Activity of Nitroindazole Derivatives
| Compound Class | Parasite | Activity | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity | [2] |
| 5-Nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity | [5] |
| 5-Nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity | [5][6] |
Table 3: Anti-inflammatory Activity of 6-Nitroindazole
| Compound | Assay | Result | Reference |
| 6-Nitroindazole | DPPH free radical scavenging | Highest inhibition among tested indazoles | [4] |
| 6-Nitroindazole | IL-1β inhibition | IC50 = 100.75 μM | [4] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of nitroindazole derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Antiparasitic Susceptibility Assays
Antileishmanial Activity Assay:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media.
-
Compound Exposure: The parasites are exposed to different concentrations of the test compounds in a 96-well plate.
-
Incubation: The plates are incubated for a defined period.
-
Viability Assessment: Parasite viability is determined using methods such as the MTT assay or by direct counting under a microscope.
IV. Signaling Pathways and Structure-Activity Relationships
The precise mechanisms of action for many nitroindazole derivatives are still under investigation. However, for some nitro-heterocyclic compounds, the biological activity is linked to the reduction of the nitro group within the target cell, leading to the formation of reactive nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules[7].
Structure-Activity Relationship (SAR) Insights:
-
Position of the Nitro Group: The position of the nitro group on the indazole ring is a critical determinant of biological activity. For instance, in antitubercular nitroimidazoles, 4-nitroimidazoles generally exhibit better aerobic activity than 5-nitroimidazoles[8].
-
Substituents: The nature and position of other substituents on the indazole ring significantly influence the compound's potency and selectivity. For example, the introduction of a chloro group at the 3-position of 6-nitroindazole was found to be important for its antileishmanial activity[2].
The following diagram illustrates a general workflow for the screening and evaluation of novel nitroindazole compounds.
Caption: Workflow for Nitroindazole Drug Discovery.
This diagram illustrates the general process of identifying and developing new drug candidates from a library of synthesized nitroindazole compounds.
V. Conclusion
The nitroindazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While direct comparative data for this compound is currently lacking, the broader family of 6-nitroindazole derivatives has demonstrated significant potential in anticancer, antiparasitic, and anti-inflammatory applications. Future research should focus on the systematic evaluation of a wider range of substituted 6-nitroindazoles, including the 3-carbaldehyde derivative, to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols and comparative data presented in this guide aim to support and inform these future drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development
Introduction: In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. Within this class of therapeutics, certain heterocyclic structures, known as "privileged scaffolds," appear frequently due to their ability to bind to the ATP-binding pocket of a wide range of kinases. This guide provides a comparative analysis of two such scaffolds: indazole and indole. Both are bicyclic aromatic heterocycles that serve as the core for numerous FDA-approved kinase inhibitors. This document will objectively compare their performance through quantitative data, detail the experimental protocols used for their evaluation, and visualize the complex biological pathways they modulate.
Core Structural Comparison
Indazole and indole are structural isomers, each featuring a benzene ring fused to a five-membered nitrogen-containing ring. The key difference lies in the arrangement of the nitrogen atoms in the five-membered ring. This seemingly minor structural variance significantly influences the molecule's hydrogen bonding capabilities, three-dimensional shape, and overall physicochemical properties, leading to distinct kinase selectivity profiles and pharmacological activities.
Quantitative Performance Data of Exemplar Inhibitors
To illustrate the therapeutic applications of these scaffolds, this section compares prominent kinase inhibitors based on either the indazole or indole core. The selected drugs target key pathways in cancer progression, such as angiogenesis and cell proliferation.
Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the drug required to inhibit 50% of the activity of the purified kinase enzyme in a cell-free assay.
| Inhibitor | Core Scaffold | Primary Kinase Target(s) | IC50 (nM) | Source(s) |
| Axitinib | Indazole | VEGFR1 | 1.2 | [1] |
| VEGFR2 | 0.2 | [1][2] | ||
| VEGFR3 | 0.1-0.3 | [1][2] | ||
| PDGFRβ | 1.6 | [2] | ||
| c-Kit | 1.7 | [2] | ||
| Entrectinib | Indazole | TrkA / TrkB / TrkC | 0.1 - 1.7 | [3][4] |
| ROS1 | 0.1 - 1.7 | [3][4] | ||
| ALK | 0.1 - 1.7 | [3][4] | ||
| Sunitinib | Indole | PDGFRβ | 2 | [5][6][7] |
| VEGFR2 | 80 | [5][6][7] | ||
| FLT3 (mutant) | 30-50 | [7] | ||
| Trametinib | Indole | MEK1 | 0.92 | [8][9] |
| MEK2 | 1.8 | [8][9] |
Table 2: Cellular Activity (IC50) of Selected Kinase Inhibitors
This table presents the IC50 values of the inhibitors in cell-based assays, which measure the drug's effect on the viability or proliferation of cancer cell lines. This data provides insight into the drug's potency in a more biologically relevant context.
| Inhibitor | Core Scaffold | Cell Line | Relevant Mutation(s) | Cellular IC50 (nM) | Source(s) |
| Axitinib | Indazole | GB1B (Glioblastoma) | Not Specified | 2213 (7-day treatment) | [10] |
| Entrectinib | Indazole | KM-12 (Colorectal) | TPM3-NTRK1 fusion | Potent inhibition at low nM | [11] |
| Sunitinib | Indole | 786-O (Renal) | VHL mutant | 4600 | [12] |
| MV4;11 (AML) | FLT3-ITD | 8 | [6][7] | ||
| Trametinib | Indole | HT-29 (Colorectal) | BRAF V600E | 0.48 | [8] |
| COLO205 (Colorectal) | BRAF V600E | 0.52 | [8] | ||
| BCPAP (Thyroid) | BRAF V600E | 0.82 | [13] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by the discussed inhibitors.
Caption: VEGFR signaling pathway and points of inhibition by Axitinib and Sunitinib.
Caption: RAS/RAF/MEK/ERK (MAPK) pathway, the target of Trametinib.
Experimental Protocols
The data presented in this guide are generated using standardized experimental methodologies. Below are detailed protocols for the key assays used to characterize and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Materials:
-
96-well microtiter plates pre-coated with the kinase-specific substrate (e.g., poly-Glu,Tyr).
-
Purified recombinant kinase enzyme.
-
Test inhibitors (e.g., Axitinib) dissolved in DMSO and serially diluted.
-
ATP and appropriate kinase reaction buffer (containing MgCl2).
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Plate Preparation: Excess protein binding sites on the pre-coated plates are blocked.
-
Reaction Setup: Add kinase buffer, purified kinase enzyme, and varying concentrations of the test inhibitor to each well.
-
Initiation: Start the phosphorylation reaction by adding a solution of ATP and MgCl2. Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and wash the wells to remove unbound reagents. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Signal Generation: After another wash step, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylation. Plot the absorbance against the inhibitor concentration and use a non-linear regression model (e.g., Hill equation) to calculate the IC50 value.[10]
-
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HT-29).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Test inhibitors dissolved in DMSO and serially diluted.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[2][14]
-
Reagent Addition: Add the MTS or MTT reagent to each well. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Signal Measurement: After a 1-4 hour incubation, measure the absorbance of the formazan product at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the inhibitor concentration to calculate the cellular IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the efficacy of a kinase inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.
-
Objective: To assess the anti-tumor activity of an inhibitor in an in vivo model.
-
Materials:
-
Immunodeficient mice (e.g., Nu/nu mice).
-
Human cancer cells for implantation.
-
Test inhibitor formulated for oral or parenteral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., daily oral gavage) and a vehicle control to the respective groups.[14]
-
Monitoring: Monitor the mice for general health and measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treated and control groups to determine efficacy.
-
Workflow and Logic
The development and comparison of kinase inhibitors follow a structured workflow, from initial discovery to preclinical evaluation.
Caption: General workflow for the discovery and preclinical development of kinase inhibitors.
References
- 1. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Trametinib | MEK Inhibitors: R&D Systems [rndsystems.com]
- 10. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
In Vitro Antibacterial Activity of Nitroindazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antibacterial activity of nitroindazole derivatives against key Gram-positive and Gram-negative bacteria. The information is supported by experimental data and detailed protocols to aid in the evaluation and development of new antimicrobial agents.
Nitroaromatic compounds, including nitroindazole derivatives, are a class of molecules that have garnered significant interest in the field of medicinal chemistry due to their potential as antimicrobial agents. Their mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive nitrogen species. These highly reactive intermediates can then induce cellular damage by targeting DNA, proteins, and other essential biomolecules, ultimately leading to bacterial cell death. Some derivatives have also been suggested to possess a dual mechanism of action, which may include the direct inhibition of crucial enzymes like topoisomerase IV.
This guide focuses on the comparative in vitro antibacterial activity of various nitroindazole derivatives, providing a summary of their efficacy against common pathogens.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitroindazole and, for comparative context, related nitroimidazole derivatives against selected Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Nitro-benzo[g]indazoles | |||
| Compound 12a | Neisseria gonorrhoeae | 250 | [1] |
| Compound 13b | Neisseria gonorrhoeae | 62.5 | [1] |
| Nitroimidazole Derivatives | |||
| Compound 8g | Staphylococcus aureus (MSSA) | 1 | [2][3] |
| Compound 8g | Staphylococcus aureus (MRSA) | 1 | [2][3] |
| Metronidazole | Staphylococcus aureus (MRSA) | 32-64 | [3] |
| Compound 8i | Escherichia coli (CP-E. coli) | > Metronidazole | [3] |
| Compound 8m | Escherichia coli (CP-E. coli) | > Metronidazole | [3] |
| Compound 3i (enol) | Pseudomonas aeruginosa | 0.10 µmol/mL | [4][5] |
| Norfloxacin (Reference) | Pseudomonas aeruginosa | > 0.10 µmol/mL | [4][5] |
| Metronidazole (Reference) | Pseudomonas aeruginosa | > 0.10 µmol/mL | [4][5] |
Note: Data for a comprehensive series of nitroindazole derivatives against S. aureus, E. coli, and P. aeruginosa in a single comparative study was not available in the reviewed literature. The table includes data on nitro-benzo[g]indazoles against N. gonorrhoeae and data on nitroimidazoles for a broader comparative perspective.
Experimental Protocols
The determination of the in vitro antibacterial activity of nitroindazole derivatives is primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
This method is a standardized and widely accepted procedure for determining the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria are used.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
- Antimicrobial Compounds: Stock solutions of the nitroindazole derivatives are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
- Bacterial colonies are picked from a fresh agar plate (18-24 hours old) and suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- A serial two-fold dilution of each nitroindazole derivative is prepared directly in the 96-well microtiter plate using the growth medium.
- This creates a range of concentrations to be tested. A row with only growth medium and inoculum serves as a positive control for bacterial growth, and a row with only uninoculated medium serves as a negative (sterility) control.
4. Inoculation and Incubation:
- The diluted bacterial inoculum is added to each well containing the antimicrobial dilutions.
- The final volume in each well is typically 100 or 200 µL.
- The plates are then incubated at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
- Following incubation, the plates are examined visually or with a microplate reader for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in evaluating the antibacterial activity of nitroindazole derivatives, the following diagrams have been generated.
Experimental workflow for MIC determination.
Proposed mechanism of antibacterial action.
References
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel nitroimidazole enols as Pseudomonas aeruginosa DNA cleavage agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 6-Nitro-1H-indazole Derivatives in Antiproliferative Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiproliferative activity of derivatives based on the 6-nitro-1H-indazole scaffold. While direct experimental data on derivatives of 6-nitro-1H-indazole-3-carbaldehyde is limited in the reviewed literature, this document summarizes findings for structurally related indazole compounds, offering valuable insights for the design and evaluation of novel anticancer agents. The data presented is compiled from various studies to facilitate a comparative assessment of their potential as therapeutic candidates.
Quantitative Antiproliferative Data
The antiproliferative activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. It is important to note that these compounds, while sharing the indazole core, differ in their substitution patterns.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[1] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[1] |
| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[1] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[1] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29[1] |
| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | Not Specified |
| 3-Amino-Indazole 5k | 1H-indazole-3-amine derivative | Hep-G2 (Liver) | 3.32 | Not Specified | Not Specified |
| Indazole Derivative 2f | (E)-3,5-dimethoxystyryl at C3, pyridyl analogue | 4T1 (Breast) | 0.23 | Not Specified | Not Specified |
| Indazole Derivative 2f | (E)-3,5-dimethoxystyryl at C3, pyridyl analogue | HepG2 (Liver) | 0.80 | Not Specified | Not Specified |
| Indazole Derivative 2f | (E)-3,5-dimethoxystyryl at C3, pyridyl analogue | MCF-7 (Breast) | 0.34 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of the core scaffold and the evaluation of antiproliferative activity.
Synthesis of this compound
A general and optimized procedure for synthesizing 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. This method is applicable to both electron-rich and electron-deficient indoles, providing a versatile route to the key intermediate.
Procedure: The synthesis of 6-nitro-indazole-3-carbaldehyde is achieved through the nitrosation of 6-nitroindole in a mildly acidic environment.
-
In a round-bottomed flask equipped with a stirrer, sodium nitrite (NaNO2) is dissolved in distilled water.
-
6-Nitroindole is slowly added to the solution at a controlled temperature (e.g., 20°C) with vigorous stirring to form a homogeneous suspension.
-
Hydrochloric acid (e.g., 6 M HCl) is added dropwise to the suspension over a period of time (e.g., 30 minutes).
-
The reaction mixture is stirred for an additional period (e.g., 90 minutes) at the same temperature.
-
Reaction completion is monitored by a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered under vacuum, and the collected precipitate is washed with distilled water.
-
The resulting solid is dried to yield 6-nitro-indazole-3-carbaldehyde.[2][3][4][5]
This aldehyde can then serve as a versatile precursor for the synthesis of a variety of 3-substituted 6-nitro-1H-indazole derivatives through reactions such as Knoevenagel and Wittig condensations, or the formation of heteroaromatic compounds.[3][4]
Antiproliferative Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6][7]
Protocol for Adherent Cells:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add 50 µL of serum-free medium followed by 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Generalized workflow for the synthesis and antiproliferative screening of indazole derivatives.
Certain indazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for indazole-based inhibitors.[9]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by indazole derivatives.
References
- 1. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Thin-Layer Chromatography (TLC) for Monitoring Indazole Synthesis
For researchers, scientists, and professionals in drug development, the efficient monitoring of chemical reactions is paramount. Thin-Layer Chromatography (TLC) stands out as a rapid, versatile, and cost-effective analytical technique for tracking the progress of indazole synthesis. This guide provides a comparative overview of TLC methods, supported by experimental data, to aid in the selection of optimal conditions for reliable reaction monitoring.
Indazoles are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities. The synthesis of these molecules often involves multi-step reactions where monitoring the consumption of starting materials and the formation of products is crucial for optimizing reaction conditions and maximizing yields. TLC offers a straightforward approach to qualitatively and, with High-Performance TLC (HPTLC), quantitatively analyze the components of a reaction mixture.
Comparing Mobile Phases for Indazole Derivative Separation
The choice of the mobile phase (eluent) is critical for achieving good separation of reactants, intermediates, and products on a TLC plate. The polarity of the solvent system must be optimized to ensure differential migration of the components, resulting in distinct spots with appropriate Retention Factor (Rf) values. Generally, for indazole derivatives, which are often of intermediate polarity, solvent mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane are effective.
Below is a comparative table of reported solvent systems and corresponding Rf values for various indazole derivatives on silica gel TLC plates. An optimal Rf value for the product is typically between 0.3 and 0.5 to ensure good separation from both the solvent front and the baseline.
| Indazole Derivative | Mobile Phase (v/v) | Rf Value | Citation |
| 5-Bromo-1H-indazole-3-carboxaldehyde | Petroleum ether/Ethyl acetate (3:2) | 0.31 | |
| Substituted 3-phenyl-1H-indazole | Hexane/Ethyl acetate (3:1) | ~0.2-0.26 | |
| 7-Methyl-2-((2-(trimethylsilyl)ethoxy)methyl)-indazole | Ethyl acetate/Hexanes (20:80) | 0.39 | |
| 6-Bromo-3-iodo-1H-indazole | Not specified | Reaction monitored by TLC | [1] |
| Curcumin indazole analog | Not specified | Reaction monitored by TLC | [2] |
Note: Rf values are dependent on various factors including the specific silica gel plate, chamber saturation, temperature, and the exact solvent mixture.
Visualization Techniques for Indazole Compounds
As most indazole derivatives are colorless, a visualization step is necessary to locate the separated spots on the TLC plate. The choice of visualization method depends on the chemical nature of the indazole and its substituents.
| Visualization Method | Principle | Applicability to Indazoles | Advantages | Disadvantages |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds on a fluorescent indicator-containing plate. | Most indazoles, especially those with aromatic substituents, are UV-active. | Non-destructive, simple, and rapid. | Not all indazoles may be UV-active; sensitivity can be limited. |
| Iodine Vapor | Reversible formation of colored complexes with organic compounds. | General applicability to a wide range of organic compounds, including indazoles. | Simple and semi-non-destructive (spots fade over time). | Low sensitivity for some compounds; provides brownish spots for most compounds, lacking specificity. |
| Potassium Permanganate (KMnO4) Stain | Oxidation of compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes). | Useful for indazoles with oxidizable functional groups. | High contrast (yellow/white spots on a purple background). | Destructive; can be overly sensitive, leading to background staining. |
| p-Anisaldehyde Stain | Condensation reaction with various functional groups, often forming colored products upon heating. | Broad applicability to many functional groups. | Can produce a range of colors, which can help in differentiating spots. | Destructive; requires heating. |
| Vanillin Stain | Similar to p-anisaldehyde, effective for aldehydes, ketones, and phenols. | Useful for indazoles bearing these functional groups. | Can provide distinct colors for different compounds. | Destructive; requires heating. |
| Dragendorff's Reagent | Precipitation reaction with nitrogen-containing compounds, particularly alkaloids. | Potentially useful for basic indazole derivatives. | Specific for nitrogenous compounds. | Can be less sensitive for weakly basic compounds. |
Recommendation: For routine monitoring of indazole synthesis, initial visualization under UV light (254 nm) is recommended due to its non-destructive and straightforward nature. If compounds are not UV-active or for enhanced visualization, a potassium permanganate stain is a good general-purpose destructive method. For more specific identification, stains targeting particular functional groups on the indazole scaffold can be employed.
Quantitative Analysis by High-Performance TLC (HPTLC)
For quantitative monitoring of indazole synthesis, HPTLC offers significant advantages over standard TLC in terms of resolution, sensitivity, and reproducibility. A validated HPTLC method can accurately determine the concentration of reactants and products, allowing for the calculation of reaction kinetics and yield.
A typical HPTLC method development and validation involves the following steps:
-
Selection of Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.
-
Optimization of Mobile Phase: To achieve optimal separation and compact spots.
-
Sample and Standard Preparation: Precise and accurate preparation of solutions.
-
Application of Bands: Using an automated applicator for uniform band application.
-
Chromatogram Development: In a controlled chamber.
-
Densitometric Scanning: At the wavelength of maximum absorbance of the analyte.
-
Method Validation: According to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Example HPTLC Method for an Indapamide (an indole-containing drug, structurally related to indazole):
-
Stationary Phase: Aluminium backed silica gel 60 F254 TLC plates (20 cm × 10 cm, 0.2 mm thickness).[5]
-
Mobile Phase: Ethyl acetate/Water/25% Ammonia (8:2:0.1, v/v/v).[5]
-
Chamber Saturation: 20 min.[5]
-
Development Distance: 80 mm.[5]
-
Detection: Densitometric scanning at 241 nm.[5]
-
Rf Value: 0.62 ± 0.03.[5]
-
Linearity Range: 150–900 ng per spot.[5]
-
LOD and LOQ: 40 ng/spot and 120 ng/spot, respectively.[5]
This example demonstrates the level of detail required for a validated HPTLC method, which can be adapted for specific indazole derivatives.
Experimental Protocols
General Protocol for TLC Monitoring of an Indazole Synthesis Reaction
-
Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Spotting: Using a capillary tube, apply small spots of the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.
-
Development: Place the TLC plate in a closed chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by dipping or spraying with a suitable staining reagent, followed by heating if required.
-
Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is considered complete when the starting material spot is no longer visible. Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).
Diagrams
References
A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient construction of this bicyclic heterocycle is therefore of paramount importance. This guide provides an objective comparison of the classical nitrosation method for indazole synthesis with several prominent modern alternatives, supported by experimental data and detailed protocols.
At a Glance: Synthesis Efficiency Comparison
The selection of a synthetic route to a target indazole derivative is often a trade-off between yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes the typical efficiencies of the discussed methods for the synthesis of comparable indazole structures.
| Synthesis Method | Target Compound | Starting Material(s) | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitrosation | 5-Bromo-1H-indazole-3-carboxaldehyde | 5-Bromo-indole | NaNO₂, HCl | Water/DMF | 0 to 50 | 5 | 94% | [1] |
| Nitrosation | 5-Iodo-1H-indazole-3-carboxaldehyde | 5-Iodo-indole | NaNO₂, HCl | Water/DMF | RT | 8 | 90% | [1] |
| Nitrosation | 5-Methoxy-1H-indazole-3-carboxaldehyde | 5-Methoxy-indole | NaNO₂, HCl | Water/DMF | RT | 3 | 91% | [1] |
| Cadogan Reaction | 2-Phenyl-2H-indazole | 2-Nitrobenzaldehyde, Aniline | P(OEt)₃ | Ethanol | Reflux | - | ~70-80% | [2][3] |
| Copper-Catalyzed | 2-Phenyl-2H-indazole | 2-Bromobenzaldehyde, Aniline, NaN₃ | CuO@C | PEG-400 | 80-100 | 16-24 | Good to Excellent | [4] |
| Palladium-Catalyzed | 3-Phenyl-1H-indole | Indole, Aryl Halide | Pd(OAc)₂, dppm | Water | - | - | up to 77% | [5] |
| Suzuki-Miyaura | 3-Phenyl-1H-indazole derivatives | 3-Bromo-1H-indazole, Phenylboronic acid | Pd Catalyst | - | - | - | Moderate (58%) | [6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in nitrosation and a selection of alternative indazole synthesis methods.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functionalization of 6-nitro-1H-indazole: Formaldehyde Addition vs. Alternative N-Alkylation Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism and performance of formaldehyde addition to 6-nitro-1H-indazole against other common N-alkylation methods. The information presented is supported by experimental data to assist researchers in selecting the optimal synthetic strategy for their specific applications in drug discovery and development, where the indazole scaffold is a key pharmacophore.
Introduction
6-nitro-1H-indazole is a valuable starting material in medicinal chemistry. Its functionalization, particularly at the nitrogen positions, is crucial for modulating its physicochemical and pharmacological properties. The addition of formaldehyde to the N1 position offers a direct route to hydroxymethylated indazoles, which can serve as versatile intermediates. This guide compares this reaction with alternative N-alkylation approaches, focusing on reaction efficiency, conditions, and regioselectivity.
Mechanism of Formaldehyde Addition to 6-nitro-1H-indazole
The addition of formaldehyde to 6-nitro-1H-indazole in an aqueous acidic medium, such as hydrochloric acid, proceeds via an electrophilic substitution mechanism. The reaction is regioselective, yielding the N1-substituted product, (6-nitro-1H-indazol-1-yl)methanol.[1][2]
The reaction mechanism can be summarized as follows:
-
Protonation of Formaldehyde: In the acidic medium, the formaldehyde oxygen is protonated, which significantly enhances its electrophilicity.
-
Nucleophilic Attack: The N1 atom of the 6-nitro-1H-indazole acts as a nucleophile and attacks the electrophilic carbon of the protonated formaldehyde. The 1H-tautomer is more stable and is the reactive species.[2]
-
Deprotonation: A subsequent deprotonation step yields the final N1-hydroxymethylated product.
It has been reported that 6-nitro-1H-indazole successfully undergoes this reaction to afford the (1H-indazol-1-yl)methanol derivative.[1][2]
Quantitative Data Comparison
The following table summarizes the experimental data for the formaldehyde addition to 6-nitro-1H-indazole and compares it with alternative N-alkylation methods reported in the literature.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Formaldehyde Addition | 6-nitro-1H-indazole, 30% aq. formaldehyde, 30% HCl, 1h then RT overnight | (6-nitro-1H-indazol-1-yl)methanol | 94% | [1] |
| N-Alkylation | 6-nitro-1H-indazole, 1-bromo-2-chloroethane, ethanol, RT, 6.5h | 1-(2-chloroethyl)-6-nitro-1H-indazole | 61% | [3] |
| N-Benzylation | 6-nitro-1H-indazole, benzyl chloride, K₂CO₃, DMF, 80°C, 4h | 1-benzyl-6-nitro-1H-indazole | 63% | [4] |
Experimental Protocols
Formaldehyde Addition to 6-nitro-1H-indazole
Materials:
-
6-nitro-1H-indazole (42 mmol)
-
30% aqueous solution of formaldehyde (3.85 mL, 42 mmol)
-
30% hydrochloric acid (30 mL)
-
Water
Procedure:
-
Suspend 6-nitro-1H-indazole in 30 mL of 30% hydrochloric acid.
-
Add 3.85 mL of a 30% aqueous solution of formaldehyde.
-
After 1 hour, add 30 mL of water.
-
Keep the mixture overnight at room temperature.
-
Collect the precipitate by filtration to yield the solid product.
This procedure yields (6-nitro-1H-indazol-1-yl)methanol as a brown crystalline solid.[1]
Alternative N-Alkylation: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole
Materials:
-
6-nitro-1H-indazole (0.308 mole)
-
1-bromo-2-chloroethane (0.308 mole)
-
Ethanol (100 mL)
-
Silica gel for column chromatography
-
CHCl₃:CH₃OH (8:2 v/v) as eluant
-
Acetone
Procedure:
-
Dissolve 6-nitro-1H-indazole and 1-bromo-2-chloroethane in 100 mL of ethanol.
-
Stir the mixture on a magnetic stirrer for approximately 6.5 hours at room temperature.
-
Monitor the reaction completion using silica gel-G coated TLC plates.
-
After completion, filter the product.
-
Purify the product by column chromatography on silica gel using a CHCl₃:CH₃OH (8:2 v/v) system as the eluant.
-
Dry the purified product under vacuum and recrystallize from acetone at room temperature to yield the final product.[3]
Comparison and Conclusion
The addition of formaldehyde to 6-nitro-1H-indazole presents a highly efficient method for the synthesis of (6-nitro-1H-indazol-1-yl)methanol, with a reported yield of 94%.[1] This method is advantageous due to its high yield, regioselectivity for the N1 position, and the use of readily available and inexpensive reagents.
In comparison, the alternative N-alkylation methods, such as the reaction with 1-bromo-2-chloroethane or benzyl chloride, provide the corresponding N1-substituted products in significantly lower yields (61% and 63%, respectively).[3][4] These reactions may also require chromatographic purification to isolate the desired product.
For researchers and drug development professionals seeking an efficient and high-yielding method for the introduction of a hydroxymethyl group at the N1 position of 6-nitro-1H-indazole, the acid-catalyzed addition of formaldehyde is a superior choice. The resulting (6-nitro-1H-indazol-1-yl)methanol is a versatile intermediate that can be further modified, making this reaction a valuable tool in the synthesis of novel indazole-based compounds. The choice between these methods will ultimately depend on the specific synthetic goals, required scale, and the desired substituent at the N1 position.
References
Safety Operating Guide
Proper Disposal of 6-Nitro-1H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Nitro-1H-indazole-3-carbaldehyde, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1][2] Understanding its specific hazards is the first step in safe handling and disposal. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from multiple chemical suppliers.[1][3]
Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations involving the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5][6] Do not dispose of this chemical in the regular trash or down the drain.[5][6] The following protocol outlines the necessary steps for its safe disposal.
Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be treated as hazardous waste.
-
Segregate Incompatible Materials: This compound should be stored separately from incompatible materials, particularly strong oxidizing agents and strong reducing agents.[7] As a nitro compound, it should also be segregated from flammable and combustible materials.
Waste Collection and Containerization
-
Use Appropriate Containers: Solid waste should be collected in a clearly labeled, sealable container that is compatible with the chemical. The original container is often the best choice for waste accumulation, provided it is in good condition.[8] For contaminated lab supplies (e.g., gloves, weighing paper), use a designated solid hazardous waste container, typically a puncture-resistant container lined with a heavy-duty plastic bag.[9][10]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date the waste was first added to the container and the associated hazards (e.g., "Toxic," "Irritant").[11]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[8][11] This prevents the release of vapors and protects the contents from contamination.
Storage of Hazardous Waste
-
Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[11] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Liquid waste containers (if any solutions are generated) must be stored in secondary containment to prevent spills.[8] While this compound is a solid, it is good practice to place the solid waste container in a secondary tray as well.
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) as per institutional and regulatory guidelines.[8][11]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group.[6]
-
Complete a Waste Pickup Request: You will likely need to complete a hazardous waste pickup request form, providing details about the chemical, quantity, and location.[6]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas.[8] Trained EHS staff will collect the waste directly from your laboratory's SAA.
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[12]
-
Deface Label: After triple-rinsing and air-drying, the original label on the container should be completely defaced or removed before the container is discarded in the appropriate recycling or trash receptacle.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound should be consulted if available. Always follow the specific procedures and regulations established by your institution and local authorities. When in doubt, contact your Environmental Health and Safety department for guidance.
References
- 1. 315203-37-3|this compound| Ambeed [ambeed.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. americanelements.com [americanelements.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. fishersci.com [fishersci.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 6-Nitro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 6-Nitro-1H-indazole-3-carbaldehyde (CAS Number: 315203-37-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Summary of Key Safety Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes the available quantitative safety data.
| Hazard Category | GHS Hazard Statement | Precautionary Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | GHS07 (Exclamation Mark)[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | GHS07 (Exclamation Mark)[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | GHS07 (Exclamation Mark)[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | GHS07 (Exclamation Mark)[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps to be taken before, during, and after handling this compound.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[3]
-
Hand Protection: Wear nitrile gloves. Latex gloves are not recommended as they may offer insufficient protection against this class of chemical.[4][5] For extended operations or when handling larger quantities, consider double-gloving.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[3] Ensure that clothing covers all exposed skin, including the use of long pants and closed-toe shoes.
-
Respiratory Protection: If there is a potential for generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6]
3. Handling Procedure:
-
Before use, visually inspect the container for any damage.
-
Carefully weigh the required amount of the compound in the chemical fume hood.
-
Use tools (spatulas, etc.) that are compatible with the chemical.
-
When transferring the compound, do so slowly and carefully to avoid creating dust.
-
Keep the container tightly closed when not in use.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Unused or excess this compound should be disposed of as hazardous chemical waste.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The accumulation start date should also be clearly marked on the label.
3. Storage of Waste:
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4. Final Disposal:
-
Follow your institution's specific procedures for the collection and disposal of chemical waste.[7] Do not dispose of this chemical down the drain or in the regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
References
- 1. americanelements.com [americanelements.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. cdc.gov [cdc.gov]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
